molecular formula C20H30O2 B8261888 Daturabietatriene

Daturabietatriene

Cat. No.: B8261888
M. Wt: 302.5 g/mol
InChI Key: FKCPLBHSZGVMNG-UHFFFAOYSA-N
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Description

2-[8-(Hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol is a natural product found in Larix kaempferi with data available.

Properties

IUPAC Name

2-[8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCPLBHSZGVMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Daturabietatriene: A Technical Guide to its Discovery and Isolation from Datura metel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Datura metel, a prominent member of the Solanaceae family, is a rich reservoir of bioactive secondary metabolites, including alkaloids, withanolides, and terpenoids. Among these, diterpenoids represent a class of compounds with significant therapeutic potential. This technical guide focuses on the discovery and isolation of Daturabietatriene, an abietane-type diterpene that has been reported from Datura metel. While specific literature on "this compound" is scarce, this document provides a comprehensive framework for its isolation and characterization, drawing upon established methodologies for the extraction of abietane (B96969) diterpenoids from plant matrices and citing specific examples of diterpenoid isolation from Datura species.

Experimental Protocols

The isolation of this compound from Datura metel involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on general and specific methods for the isolation of diterpenoids from plant material.

Plant Material Collection and Preparation
  • Collection: The whole plant of Datura metel should be collected from a well-identified source.

  • Drying: The plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: A variety of organic solvents can be used for the extraction of diterpenes. A common approach is to start with a non-polar solvent and gradually increase the polarity. Methanol (B129727) is a frequently used solvent for the initial extraction of a broad range of compounds.[1]

  • Extraction Method:

    • Maceration: The powdered plant material is soaked in the chosen solvent (e.g., methanol) for an extended period (24-72 hours) with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be employed, using a solvent like ethanol.

    • Supercritical Fluid Extraction (SFE): A more advanced and environmentally friendly technique using supercritical CO2 can also be utilized for the selective extraction of diterpenes.

Fractionation of the Crude Extract

The crude extract obtained is a complex mixture of various phytochemicals. Fractionation is essential to separate the diterpenoid-rich fraction from other components.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Diterpenes, being moderately polar, are often found in the chloroform or ethyl acetate fractions.

Chromatographic Purification

The diterpenoid-containing fraction is subjected to various chromatographic techniques for the isolation of pure this compound.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of diterpenoids.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC):

    • Purpose: TLC is used to monitor the separation during column chromatography and to check the purity of the isolated compounds.

    • Visualization: The spots on the TLC plate can be visualized under UV light or by spraying with a suitable reagent (e.g., ceric sulfate (B86663) spray reagent followed by heating).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Purpose: For the final purification of the isolated compound.

    • Stationary Phase: A reversed-phase column (e.g., C18) is often used.

    • Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water in an isocratic or gradient elution mode.

Data Presentation

Due to the limited specific data for this compound, the following tables present illustrative quantitative data for a representative abietane diterpenoid isolated from a plant source. This data is provided as a template for the expected results upon successful isolation and characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data of a Representative Abietane Diterpenoid

ParameterValue
Molecular FormulaC₂₀H₃₀O₂
Molecular Weight302.45 g/mol
Melting Point150-152 °C
Optical Rotation [α]D+58° (c 0.1, CHCl₃)
UV (MeOH) λmax (log ε)210 nm (3.8)
IR (KBr) νmax cm⁻¹3400 (OH), 2925, 1640 (C=C), 1460, 1380

Table 2: ¹H NMR (500 MHz, CDCl₃) Data of a Representative Abietane Diterpenoid

PositionδH (ppm)MultiplicityJ (Hz)
11.50, 1.85m, m
21.65, 1.90m, m
31.45, 1.75m, m
51.60m
62.10, 2.25m, m
75.80br s
92.30m
116.90d8.0
126.70d8.0
143.20sept7.0
151.20d7.0
161.22d7.0
180.95s
190.98s
201.15s

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data of a Representative Abietane Diterpenoid

PositionδC (ppm)PositionδC (ppm)
138.511124.0
219.212110.5
341.813145.0
433.514135.0
550.11527.0
629.51622.5
7120.81722.5
8138.21833.2
945.61921.8
1037.22025.0

Mandatory Visualization

Experimental Workflow for Diterpenoid Isolation

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Powdered Datura metel extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning chloroform_fraction Chloroform Fraction (Diterpenoid Rich) partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring semi_pure_fractions Semi-pure Diterpenoid Fractions column_chromatography->semi_pure_fractions prep_hplc Preparative HPLC semi_pure_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_compound->spectroscopy

Caption: General workflow for the isolation and purification of this compound.

Hypothetical Biosynthetic Pathway of an Abietane Diterpene

biosynthetic_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) copalyl_pp Copalyl Diphosphate ggpp->copalyl_pp Class II Diterpene Synthase sandaracopimaradiene Sandaracopimaradiene copalyl_pp->sandaracopimaradiene Class I Diterpene Synthase abietadiene Abietadiene sandaracopimaradiene->abietadiene Rearrangement abietatriene Abietatriene abietadiene->abietatriene Oxidation hydroxylation Hydroxylation abietatriene->hydroxylation Cytochrome P450s This compound This compound hydroxylation->this compound

Caption: A plausible biosynthetic pathway leading to an abietane diterpene like this compound.

References

Unveiling the Natural Sources of Daturabietatriene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of the tricyclic diterpene, daturabietatriene (B27229). With a focus on providing actionable data and detailed methodologies, this document serves as a comprehensive resource for professionals engaged in natural product research and drug development.

Core Findings: Natural Occurrence of this compound

This compound, a tricyclic diterpene with the chemical structure 15,18-dihydroxyabietatriene, has been identified and isolated from the plant kingdom. The primary documented natural source of this compound is the stem bark of Datura metel Linn., a plant belonging to the Solanaceae family. While other species within the Datura genus are rich in various secondary metabolites, including other terpenoids and alkaloids, the specific isolation of this compound has been reported from D. metel.

Currently, comprehensive quantitative data on the yield and concentration of this compound from its natural sources remains limited in publicly available literature. Further research is required to establish the typical yield of this diterpene from Datura metel and to explore other potential botanical sources.

Experimental Protocols: Isolation and Characterization

The following section outlines a generalized experimental workflow for the isolation and characterization of this compound from its principal natural source, Datura metel stem bark. This protocol is a composite based on standard methodologies for the extraction and purification of diterpenes from plant materials.

Plant Material Collection and Preparation
  • Collection: The stem bark of Datura metel should be collected from mature plants.

  • Drying: The collected bark is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried bark is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction using a non-polar or semi-polar organic solvent. Maceration or Soxhlet extraction are common techniques.

    • Maceration: The plant powder is soaked in a suitable solvent (e.g., methanol, ethanol, or chloroform) for an extended period (typically 24-72 hours) with occasional agitation. The process is repeated multiple times to ensure complete extraction.

    • Soxhlet Extraction: Continuous extraction is performed in a Soxhlet apparatus using a solvent such as hexane (B92381) or chloroform. This method is generally more efficient than maceration.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification
  • Solvent-Solvent Partitioning: The crude extract can be subjected to liquid-liquid partitioning using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.

  • Column Chromatography: The fraction enriched with diterpenes is subjected to column chromatography over silica (B1680970) gel.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing the target compound. A suitable solvent system is used for development, and the spots are visualized under UV light or by using a spraying reagent (e.g., ceric sulfate (B86663) solution).

  • Preparative TLC or HPLC: Fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structure Elucidation and Characterization

The structure of the isolated this compound (15,18-dihydroxyabietatriene) is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons and to fully assign the structure.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

Note: Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for 15,18-dihydroxyabietatriene are essential for unambiguous identification and should be compared with literature values where available.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from its natural source.

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Collection Collection of Datura metel Stem Bark Drying Air Drying Collection->Drying Pulverization Pulverization Drying->Pulverization Extraction Solvent Extraction (Maceration or Soxhlet) Pulverization->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration ColumnChromatography Column Chromatography (Silica Gel) Concentration->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC PrepTLC_HPLC Preparative TLC / HPLC TLC->PrepTLC_HPLC PureCompound Pure this compound PrepTLC_HPLC->PureCompound NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCompound->NMR MS Mass Spectrometry PureCompound->MS

Generalized workflow for the isolation of this compound.

Concluding Remarks

This technical guide provides a foundational understanding of the natural sources and isolation of the tricyclic diterpene this compound. The primary identified source, Datura metel, presents a starting point for further phytochemical investigation. The outlined experimental protocols offer a robust framework for the extraction, purification, and characterization of this compound. A significant opportunity exists for future research to focus on the quantitative analysis of this compound in Datura metel and to screen other plant species for its presence. Such studies will be invaluable for advancing our knowledge of this natural product and its potential applications in drug discovery and development.

Daturabietatriene (CAS Number 65894-41-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene, with the CAS number 65894-41-9, is a naturally occurring abietane (B96969) diterpenoid. This technical guide provides a comprehensive overview of its chemical properties and explores its potential biological activities based on studies of structurally related compounds isolated from natural sources, primarily of the Pinus genus. Due to a notable lack of specific experimental data on this compound itself, this document extrapolates potential anti-inflammatory and cytotoxic activities, mechanisms of action, and relevant experimental protocols from closely related abietane diterpenoids. This guide aims to serve as a foundational resource for stimulating further research into the therapeutic potential of this compound.

Introduction

This compound, chemically identified as Abieta-8,11,13-triene-15,18-diol, is a diterpenoid compound. It has been isolated from natural sources such as Pinus yunnanensis. The abietane diterpenoid class of compounds has garnered significant interest in the scientific community due to a wide range of reported biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide synthesizes the available information on this compound and related compounds to provide a detailed technical overview for research and drug development purposes.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 65894-41-9N/A
Molecular Formula C₂₀H₃₀O₂N/A
Molecular Weight 302.45 g/mol N/A
Appearance Powder[1]
Purity >98% (Commercially available)[1]
Storage Store in a sealed, cool, and dry condition.[1]

Potential Biological Activities

While direct experimental evidence for the biological activity of this compound is limited, studies on other abietane diterpenoids isolated from Pinus yunnanensis and related species suggest potential therapeutic applications.

Anti-inflammatory Activity

Several abietane diterpenoids have demonstrated anti-inflammatory properties through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For instance, related compounds isolated from Pinus yunnanensis have been shown to downregulate the protein expression of iNOS and decrease the expression of COX-2 in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells[2].

Table 1: Anti-inflammatory Activity of Abietane Diterpenoids from Pinus yunnanensis

CompoundTargetInhibitionConcentrationCell LineReference
Pinyunin ACOX-2> 80%100 µg/mLN/A[3]
Pinyunin BCOX-2> 80%100 µg/mLN/A
Compound 2 (from study)iNOSSignificant downregulation40 µMRAW264.7
Compound 10 (from study)iNOS, COX-2Significant downregulation40 µMRAW264.7
Compound 12 (from study)iNOS, COX-2Significant downregulation40 µMRAW264.7
Cytotoxic Activity

Abietane diterpenoids have also been investigated for their potential as anticancer agents. Studies have shown that certain diterpenoids from Pinus species exhibit cytotoxic effects against various human cancer cell lines. The cytotoxic activity is often evaluated using the MTT assay, which measures cell viability.

Table 2: Cytotoxic Activity of Diterpenoids from Pinus Species

CompoundCell LineIC₅₀ (µM)Reference
7α-acetylhorminoneHCT116 (Colon Cancer)18
7α-acetylhorminoneMDA-MB-231 (Breast Cancer)44
Pinmassin DPDE4D2.8
Abieta-8,11,13,15-tetraen-18-oic acidPDE4D3.3

Potential Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for this compound have not been elucidated. However, based on the activities of related abietane diterpenoids, several signaling pathways are likely to be involved.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of abietane diterpenoids are likely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2. By inhibiting NF-κB activation, these compounds can suppress the production of inflammatory mediators.

Modulation of Cell Survival and Proliferation Pathways

The cytotoxic effects of abietane diterpenoids may be attributed to their ability to interfere with critical signaling pathways involved in cancer cell survival and proliferation, such as the PI3K-Akt and ERK pathways. Disruption of these pathways can lead to cell cycle arrest and apoptosis.

Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cytotoxicity Cytotoxicity Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation Daturabietatriene_A This compound (potential action) Daturabietatriene_A->NFkB Inhibition GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K_Akt PI3K-Akt Pathway Receptor->PI3K_Akt ERK ERK Pathway Receptor->ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation ERK->Proliferation Apoptosis Apoptosis Daturabietatriene_C This compound (potential action) Daturabietatriene_C->PI3K_Akt Inhibition Daturabietatriene_C->ERK Inhibition Daturabietatriene_C->Apoptosis Induction

Potential signaling pathways modulated by this compound.

Experimental Protocols

The following are generalized experimental protocols for assessing the anti-inflammatory and cytotoxic activities of compounds like this compound. These should be adapted and optimized for specific experimental conditions.

Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)

This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells as an indicator of anti-inflammatory activity.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

  • Data Analysis: Determine the percentage inhibition of NO production compared to the LPS-treated control.

Anti_Inflammatory_Workflow cluster_workflow Anti-inflammatory Assay Workflow start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate griess Perform Griess Assay stimulate->griess measure Measure absorbance at 540 nm griess->measure analyze Analyze data and calculate % inhibition measure->analyze end End analyze->end

Generalized workflow for an anti-inflammatory assay.
Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on a cancer cell line.

  • Cell Culture: Grow the desired cancer cell line in appropriate culture medium and conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay (MTT) Workflow start Start culture Culture cancer cells start->culture seed Seed cells in 96-well plate culture->seed treat Treat with this compound seed->treat add_mtt Add MTT solution treat->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize measure Measure absorbance at 490 nm solubilize->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Generalized workflow for a cytotoxicity (MTT) assay.

Conclusion and Future Directions

This compound (CAS 65894-41-9) is an abietane diterpenoid with potential therapeutic properties, inferred from the biological activities of structurally similar compounds. The existing literature on related molecules suggests promising anti-inflammatory and cytotoxic activities, likely mediated through the modulation of key signaling pathways such as NF-κB, PI3K-Akt, and ERK.

However, a significant knowledge gap exists regarding the specific biological profile of this compound. Therefore, dedicated research is imperative to:

  • Isolate and purify this compound in sufficient quantities for comprehensive biological evaluation.

  • Conduct in vitro and in vivo studies to definitively determine its anti-inflammatory, cytotoxic, and other pharmacological activities.

  • Elucidate its precise mechanism(s) of action and identify its molecular targets and affected signaling pathways.

  • Evaluate its pharmacokinetic and toxicological profile to assess its potential as a drug candidate.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided information, though largely based on related compounds, highlights the promise of this molecule and underscores the urgent need for further investigation.

References

The Biosynthesis of Daturabietatriene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene (B27229) is a tricyclic diterpene found in plants of the Datura genus, belonging to the abietane (B96969) family of natural products. While the precise biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes current knowledge on abietane diterpenoid biosynthesis to propose a putative pathway in plants. This document outlines the core enzymatic steps, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the formation of the characteristic abietane skeleton, and subsequent modifications that may lead to this compound. Detailed experimental protocols for key analytical and biochemical procedures are provided, alongside quantitative data where available for related pathways. Visual diagrams of the proposed pathway and experimental workflows are included to facilitate understanding. This guide is intended to serve as a comprehensive resource for researchers investigating the biosynthesis of this compound and other abietane-type diterpenoids for applications in drug discovery and metabolic engineering.

Introduction

Diterpenoids are a diverse class of C20 terpenoid natural products with a wide range of biological activities. Among these, abietane-type diterpenoids, characterized by a tricyclic ring system, are prominent in various plant species, including those of the Datura genus (family Solanaceae). This compound, a representative abietane from Datura metel, is of interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for harnessing its potential through synthetic biology and metabolic engineering approaches.

This technical guide proposes a biosynthetic pathway for this compound based on established principles of diterpene biosynthesis. The pathway is initiated from the central precursor of all diterpenes, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclization and rearrangement reactions catalyzed by diterpene synthases (diTPSs), followed by potential oxidative modifications mediated by cytochrome P450 monooxygenases (CYPs).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed in two main stages:

  • Cyclization of Geranylgeranyl Diphosphate (GGPP): A Class II diterpene synthase, likely a copalyl diphosphate synthase (CPS), initiates the pathway by protonating the terminal double bond of GGPP, leading to a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

  • Formation of the Abietane Skeleton and this compound: A Class I diterpene synthase, specifically an abietadiene synthase-like enzyme, catalyzes the ionization of the diphosphate group from (+)-CPP, followed by a series of cyclizations and rearrangements to form the tricyclic abietadiene cation. Subsequent deprotonation events can lead to various abietadiene isomers. It is proposed that one of these isomers, or a closely related intermediate, is the direct precursor to this compound. The final structure of this compound suggests that further enzymatic or spontaneous reactions, such as aromatization of one of the rings, are required.

While 18 putative terpene synthase genes have been identified in the genome of Datura stramonium, the specific enzymes responsible for this compound biosynthesis have yet to be functionally characterized.[1][2][3]

Visualizing the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway from GGPP to this compound.

Daturabietatriene_Biosynthesis cluster_0 Plastid GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP (+)-CPS-like (Class II diTPS) Abietadiene_Cation Abietatriene Skeleton CPP->Abietadiene_Cation Abietadiene Synthase-like (Class I diTPS) This compound This compound Abietadiene_Cation->this compound Aromatase/Dehydrogenase? (e.g., CYP450)

Caption: Proposed biosynthesis of this compound.

Quantitative Data

Direct quantitative data for the enzymes involved in this compound biosynthesis is not yet available. However, kinetic parameters for homologous enzymes from other plant species that catalyze similar reactions in abietane biosynthesis provide a valuable reference.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Abietadiene Synthase (+)-Copalyl diphosphate0.42.2Abies grandis[4]
Abietadiene Synthase Geranylgeranyl diphosphate3.02.2Abies grandis[4]

Note: The kcat/Km for (+)-CPP is approximately 8-fold greater than for GGPP, indicating that (+)-CPP is the preferred substrate for the second cyclization step.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the elucidation of the this compound biosynthetic pathway.

Extraction and Analysis of Diterpenes from Datura species

This protocol describes the extraction and qualitative/quantitative analysis of diterpenes, including this compound, from plant material using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fresh or freeze-dried Datura plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Solid Phase Extraction (SPE) silica (B1680970) cartridge

  • Nitrogen gas stream

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: Grind 1-2 g of plant tissue to a fine powder in a mortar and pestle using liquid nitrogen.

  • Extraction:

    • Transfer the powdered tissue to a flask and add 20 mL of ethyl acetate.

    • Sonicate for 20 minutes at room temperature.

    • Filter the extract and repeat the extraction of the plant residue with another 20 mL of ethyl acetate.

    • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Solid Phase Extraction (SPE) Cleanup:

    • Resuspend the dried extract in 1 mL of hexane.

    • Condition a silica SPE cartridge with 5 mL of hexane.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 5 mL of hexane to remove non-polar compounds.

    • Elute the diterpene fraction with 10 mL of a 9:1 hexane:ethyl acetate mixture.

  • Final Concentration: Evaporate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Oven program: 70°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Mass range: m/z 40-550.

      • Electron ionization: 70 eV.

  • Data Analysis: Identify this compound and other diterpenes by comparing their mass spectra and retention times with authentic standards or by interpretation of fragmentation patterns and comparison to spectral libraries.

Workflow Diagram:

GCMS_Workflow start Plant Tissue grind Grind in Liquid N2 start->grind extract Solvent Extraction (Ethyl Acetate) grind->extract concentrate1 Rotary Evaporation extract->concentrate1 spe SPE Cleanup (Silica Cartridge) concentrate1->spe concentrate2 N2 Evaporation spe->concentrate2 gcms GC-MS Analysis concentrate2->gcms end Data Analysis gcms->end

Caption: Workflow for Diterpene Analysis by GC-MS.

Heterologous Expression and Functional Characterization of Candidate Datura Diterpene Synthases

This protocol outlines the steps for expressing a candidate diTPS gene from Datura in a microbial host (e.g., E. coli or yeast) to determine its enzymatic function.

Materials:

  • Datura cDNA library or total RNA

  • Gene-specific primers for the candidate diTPS

  • Expression vector (e.g., pET vector for E. coli, pYES-DEST52 for yeast)

  • Competent E. coli (for cloning and expression) or Saccharomyces cerevisiae strain

  • Appropriate growth media and antibiotics/selection agents

  • IPTG (for E. coli induction) or galactose (for yeast induction)

  • Cell lysis buffer

  • Ni-NTA resin (for His-tagged protein purification)

  • Enzyme assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT)

  • Substrate: GGPP

  • GC-MS system

Procedure:

  • Gene Cloning:

    • Amplify the full-length coding sequence of the candidate diTPS gene from Datura cDNA using PCR with gene-specific primers containing appropriate restriction sites or for recombination-based cloning.

    • Clone the PCR product into the chosen expression vector.

  • Heterologous Expression:

    • Transform the expression construct into the appropriate host cells (E. coli or yeast).

    • Grow the transformed cells in a suitable medium to an optimal density (e.g., OD₆₀₀ of 0.6-0.8 for E. coli).

    • Induce protein expression with the appropriate inducer (e.g., 0.5 mM IPTG for E. coli at 18°C overnight).

  • Protein Extraction and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • If the protein is His-tagged, purify the supernatant using Ni-NTA affinity chromatography.

  • Enzyme Assay:

    • Set up a reaction mixture containing the purified enzyme, assay buffer, and GGPP (e.g., 10 µM).

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Product Analysis:

    • Extract the reaction products with ethyl acetate.

    • Analyze the organic extract by GC-MS as described in Protocol 4.1.

    • Compare the mass spectrum and retention time of the product with authentic standards to identify the enzymatic product.

Workflow Diagram:

Enzyme_Characterization_Workflow start Candidate diTPS Gene clone Clone into Expression Vector start->clone express Heterologous Expression (E. coli or Yeast) clone->express purify Protein Purification express->purify assay Enzyme Assay with GGPP purify->assay gcms GC-MS Analysis of Products assay->gcms end Functional Characterization gcms->end

Caption: Workflow for diTPS Characterization.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a framework for future research aimed at its complete elucidation. The identification and functional characterization of the specific diterpene synthases and cytochrome P450s from Datura species are critical next steps. The experimental protocols provided in this guide offer a starting point for such investigations.

Future research should focus on:

  • Gene Discovery: Leveraging the available genomic and transcriptomic data from Datura species to identify and prioritize candidate diTPS and CYP genes for functional characterization.

  • Enzyme Kinetics: Determining the kinetic parameters of the identified enzymes to understand their efficiency and substrate specificity.

  • Pathway Reconstruction: Reconstituting the entire biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae, to enable sustainable production of this compound and its derivatives.

  • Structural Biology: Solving the crystal structures of the key enzymes to provide insights into their catalytic mechanisms and guide protein engineering efforts.

A comprehensive understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also open up new avenues for the production of valuable pharmaceuticals and other high-value chemicals.

References

"literature review on the biological activity of Daturabietatriene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturabietatriene is a tricyclic diterpene that was first isolated from the stem bark of Datura metel Linn. in 1996. Its structure has been elucidated as 15,18-dihydroxyabietatriene. While the initial discovery of this compound highlighted its presence in a medicinally important plant genus, comprehensive quantitative data on its specific biological activities remains limited in publicly available scientific literature. This technical guide synthesizes the available qualitative information on the antibacterial properties of this compound, provides context through the analysis of crude extracts from its source, and details the biological activities of structurally related abietane (B96969) diterpenes. Furthermore, this document outlines standard experimental protocols for assessing antibacterial activity and visualizes key experimental workflows, offering a foundational resource for researchers interested in the therapeutic potential of this natural product.

Antibacterial Activity of this compound and Related Extracts

Initial reports following the isolation of this compound indicated that the compound possesses antibacterial properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for the purified compound, have not been published.

Qualitative Antibacterial Spectrum

A foundational study mentioned that this compound exhibited antibacterial activity against a range of pathogenic bacteria. The compound was reported to be active against:

  • Staphylococcus aureus

  • Pseudomonas aeruginosa

  • Proteus mirabilis

  • Salmonella typhi

  • Bacillus subtilis

  • Klebsiella pneumoniae

Notably, the same study reported that this compound was inactive against Escherichia coli. This suggests a degree of selectivity in its antibacterial action, a characteristic that warrants further investigation for potential therapeutic applications.

Quantitative Data from Datura metel Crude Extracts

To provide a proxy for the potential potency of its constituents, the following table summarizes the antibacterial activity of crude extracts from Datura metel, the plant from which this compound was first isolated. It is crucial to note that these values represent the combined activity of all phytochemicals within the extracts and not of this compound alone.

Plant Part & Extract TypeBacterial StrainZone of Inhibition (mm)MIC (mg/mL)MBC (mg/mL)Reference
Leaf (Aqueous)Pseudomonas aeruginosa222020-10[1]
Leaf (Aqueous)Salmonella typhi222020-10[1]
Leaf (Ethanol)Pseudomonas aeruginosa332020-10[1]
Leaf (Ethanol)Klebsiella pneumoniae282020-10[1]
Stem Bark (Aqueous)Staphylococcus aureus182020-10[1]
Stem Bark (Ethanol)Staphylococcus aureus262020-10

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Biological Activity of Structurally Similar Abietane Diterpenes

Given the lack of extensive data on this compound, examining the biological activities of other abietane diterpenes can provide valuable insights into its potential pharmacological profile.

Abietane DiterpeneBiological ActivityTarget Organism/Cell LineQuantitative Data (MIC/IC50)Reference
FerruginolAntibacterialStaphylococcus aureusMIC: 1.9 - 15.6 µg/mL
Carnosic AcidAntibacterialBacillus subtilisMIC: 8 µg/mL
Dehydroabietic AcidAntibacterialStaphylococcus aureusMIC: 7.81 - 31.25 µg/mL
PisiferalCytotoxicAGS, MIA PaCa-2, HeLa, MCF-7IC50: 9.3 - 14.38 µM
Tanshinone IIaCytotoxicMIA PaCa-2IC50: 1.9 µM
6,7-dehydroroyleanoneCytotoxicH7PX glioma cellsInduces apoptosis

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of antibacterial activity. The following are standard protocols for determining the in vitro efficacy of a compound like this compound.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Bacterial Culture: Grow the test bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.

  • In the first well of each row, add 100 µL of the this compound stock solution to achieve the highest desired test concentration.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Prepare a bacterial inoculum by diluting the standardized culture to a final concentration of 5 x 10^5 CFU/mL in the appropriate broth.

  • Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

3. Data Interpretation:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Agar (B569324) Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

1. Preparation of Materials:

  • Agar Plates: Prepare Mueller-Hinton Agar plates.

  • Bacterial Culture: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Test Compound: Prepare solutions of this compound at various concentrations.

2. Assay Procedure:

  • Using a sterile cotton swab, evenly streak the surface of the agar plate with the standardized bacterial inoculum.

  • With a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

  • Add a defined volume (e.g., 50-100 µL) of the this compound solution to each well.

  • Include a positive control (a known antibiotic) and a negative control (solvent alone) in separate wells.

  • Allow the plates to stand for a few hours at room temperature to permit diffusion of the compound into the agar.

  • Incubate the plates at 37°C for 18-24 hours.

3. Data Interpretation:

  • Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Visualized Workflows and Pathways

Experimental Workflow for Antibacterial Screening of Natural Products

G cluster_extraction Extraction & Isolation cluster_screening Antibacterial Screening cluster_characterization Mechanism & Cytotoxicity plant_material Plant Material (e.g., Datura metel) crude_extract Crude Extract plant_material->crude_extract fractionation Fractionation crude_extract->fractionation pure_compound Pure Compound (this compound) fractionation->pure_compound primary_screen Primary Screening (e.g., Agar Well Diffusion) pure_compound->primary_screen active_extracts Identification of Active Extracts/Fractions primary_screen->active_extracts secondary_screen Secondary Screening (MIC Determination) active_extracts->secondary_screen moa Mechanism of Action Studies secondary_screen->moa cytotoxicity Cytotoxicity Assays secondary_screen->cytotoxicity

Caption: Workflow for natural product antibacterial drug discovery.

Potential Mechanisms of Action for Antibacterial Diterpenes

While the specific mechanism of action for this compound is unknown, abietane diterpenes are known to exert their antibacterial effects through various mechanisms. A potential pathway could involve the disruption of the bacterial cell membrane.

G This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Interacts with MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption Leads to IonLeakage Ion Leakage MembraneDisruption->IonLeakage CellDeath Cell Death IonLeakage->CellDeath

Caption: Hypothetical mechanism of action for this compound.

Conclusion and Future Directions

This compound, a tricyclic diterpene from Datura metel, has been qualitatively described as having antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with the notable exception of E. coli. The lack of quantitative data for the pure compound is a significant knowledge gap that hinders a full assessment of its therapeutic potential. The antibacterial activity observed in crude extracts of Datura metel and the potent bioactivities of structurally related abietane diterpenes strongly suggest that this compound is a promising candidate for further investigation.

Future research should prioritize the following:

  • Quantitative Antibacterial Assays: Determination of MIC and MBC values for purified this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by this compound.

  • Cytotoxicity and Safety Profiling: Assessment of the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Evaluation of the antibacterial efficacy of this compound in animal models of infection.

Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of new antibacterial agents.

References

Ethnobotanical Landscape of Datura Species: A Focus on Daturabietatriene-Containing Varieties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The genus Datura, with its rich history in traditional medicine and ritualistic practices, presents a compelling subject for modern pharmacological investigation. While much of the focus has been on the tropane (B1204802) alkaloids responsible for the genus's potent psychoactive and medicinal effects, a diverse array of other secondary metabolites remains underexplored. This technical guide delves into the ethnobotanical applications of Datura species, with a particular emphasis on Datura metel, the first identified source of the abietane (B96969) diterpene, Daturabietatriene. This document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals by summarizing the traditional uses, outlining general experimental protocols for the isolation and characterization of such compounds, and contextualizing the potential pharmacological significance of this compound within the broader class of abietane diterpenes. The scarcity of specific research on this compound underscores a significant opportunity for novel drug discovery initiatives.

Introduction: The Genus Datura in Traditional Medicine

Species of the genus Datura, belonging to the Solanaceae family, have been utilized for centuries across various cultures for their medicinal and hallucinogenic properties.[1] Traditional applications are extensive, ranging from the treatment of respiratory ailments like asthma to use as an analgesic for pain and inflammation.[2][3] The primary bioactive constituents responsible for many of these effects are tropane alkaloids such as atropine (B194438) and scopolamine.[4][5] However, the chemical diversity of Datura extends beyond these well-characterized alkaloids.

One such compound of interest is this compound, a tricyclic diterpene first isolated from the stem bark of Datura metel L. Its structure has been elucidated as 15,18-dihydroxyabietatriene. While research specifically on this compound is nascent, the broader class of abietane diterpenes is known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This guide will synthesize the known ethnobotanical uses of Datura species, particularly D. metel, and provide a framework for future research into this compound.

Ethnobotanical Uses of Datura Species

The traditional medicinal uses of Datura species are geographically and culturally diverse. The table below summarizes some of the key ethnobotanical applications, with a focus on ailments that may be relevant to the potential therapeutic activities of non-alkaloidal constituents like this compound.

Plant PartTraditional UseReported Species
LeavesTreatment of asthma, bronchitis, pain, inflammation, rheumatism, wounds, and skin infections.D. stramonium, D. metel, D. innoxia
FlowersUsed for ear pain and as a narcotic. In traditional Chinese medicine, used for skin inflammation and psoriasis.D. stramonium, D. metel
SeedsEmployed as a remedy for toothache, fever, cough, and intestinal worms. Also used for its narcotic and hallucinogenic effects.D. stramonium, D. metel
RootsUtilized for skin diseases and in some traditions, tied to the wrist to alleviate malaria symptoms.D. metel, White Datura
Stem BarkTraditionally used for various medicinal purposes, and notably the source of the first isolation of this compound.D. metel
Whole PlantUsed in folklore for a wide range of ailments including ulcers, wounds, fever, and as a sedative.D. stramonium

This compound and the Abietane Diterpenes

This compound belongs to the abietane class of diterpenoids. While pharmacological data on this compound itself is not currently available, the biological activities of other abietane diterpenes can offer insights into its potential therapeutic value.

Biological ActivityExamples of Active Abietane Diterpenes
AntimicrobialDehydroabietic acid derivatives
Anti-inflammatoryDehydroabietic acid, Carnosic acid
Cytotoxic/AnticancerN-benzoyl-12-nitrodehydroabietylamine-7-one, Aethiopinone, Salvipisone

This table is illustrative of the general activities of the abietane diterpene class and is not indicative of the confirmed activities of this compound.

Experimental Protocols: A General Framework

4.1. Extraction

  • Plant Material Preparation: The stem bark of Datura metel is collected, air-dried, and ground into a coarse powder.

  • Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility. Maceration or Soxhlet extraction are common techniques.

4.2. Isolation

  • Chromatographic Techniques: The crude extracts are subjected to various chromatographic methods for the separation of individual compounds.

    • Column Chromatography: Silica gel or alumina (B75360) is used as the stationary phase, with a gradient of solvents as the mobile phase.

    • Thin-Layer Chromatography (TLC): Used for monitoring the separation and for preliminary identification of compounds.

    • High-Performance Liquid Chromatography (HPLC): A more advanced technique for the purification of compounds.

4.3. Characterization

  • Spectroscopic Methods: The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

    • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

Visualizations

5.1. General Workflow for Natural Product Isolation

G Figure 1: Generalized workflow for the isolation and identification of this compound from Datura metel. A Plant Material (Datura metel stem bark) B Drying and Grinding A->B C Solvent Extraction B->C D Crude Extract C->D E Column Chromatography D->E F Fractions E->F G TLC/HPLC Analysis F->G H Purified Compound (this compound) G->H I Structural Elucidation (NMR, MS, IR) H->I G Figure 2: The NF-κB signaling pathway, a potential target for anti-inflammatory abietane diterpenes. cluster_0 Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation cluster_1 cluster_1 Nuclear Translocation->cluster_1 Gene Transcription Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators cluster_1->Pro-inflammatory Mediators This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK Activation

References

Toxicological Profile of Daturabietatriene: A Data Gap Analysis and General Overview of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This document addresses the toxicological profile of Daturabietatriene. A comprehensive search of publicly available scientific literature and toxicological databases has revealed a significant data gap, with no specific toxicological studies found for this compound . Therefore, this guide cannot provide quantitative data, detailed experimental protocols, or specific signaling pathways related to the toxicity of this compound.

Instead, this whitepaper aims to provide a valuable resource for researchers and drug development professionals by:

  • Clearly identifying the current lack of toxicological data for this compound.

  • Offering a general overview of the toxicological considerations for the broader chemical classes to which this compound belongs: diterpenes and abietane (B96969) diterpenoids.

  • Providing context regarding its natural source, Datura metel, and the primary toxic constituents of the Datura genus.

  • Presenting a conceptual workflow for the toxicological evaluation of a novel, plant-derived compound like this compound.

This compound: An Introduction

This compound is a tricyclic diterpene that has been isolated from the steam bark of Datura metel[1]. Its chemical formula is C20H30O2[2]. As a member of the abietane diterpenoid class, its toxicological properties are of interest to researchers exploring the bioactivity of natural products.

The Data Gap: Absence of Specific Toxicological Studies

Despite a thorough literature search, no studies detailing the toxicological profile of this compound were identified. Key toxicological parameters such as acute toxicity (e.g., LD50), sub-chronic and chronic toxicity, genotoxicity, cytotoxicity, and reproductive toxicity have not been reported. Furthermore, there is no information on its pharmacokinetic and pharmacodynamic properties.

General Toxicological Considerations for Diterpenes and Abietane Diterpenoids

Given the lack of specific data for this compound, it is prudent to consider the known toxicological properties of its chemical class. Diterpenes are a large and structurally diverse group of C20 isoprenoids with a wide range of biological activities[3][4]. Their toxicological profiles are highly variable and structure-dependent.

Key toxicological insights for diterpenes include:

  • Cytotoxicity: Many diterpenes have demonstrated cytotoxic effects against various cancer cell lines. This is a prominent area of research for potential anticancer agents[5]. Some abietane diterpenoids have shown noteworthy antiproliferative activity against human cancer cell lines.

  • Hepatotoxicity and Hepatoprotection: The effects of diterpenes on the liver are complex. Some diterpenes have been reported to cause hepatotoxicity in animal models, potentially through mechanisms like cytotoxicity, apoptotic cell death, and downregulation of cytochrome P450 systems. Conversely, other diterpenes exhibit hepatoprotective properties through antioxidant and anti-inflammatory pathways.

  • Neurotoxicity: Certain classes of diterpenes, particularly diterpenoid alkaloids found in plants like Aconitum and Delphinium, are potent neurotoxins that can act as neuromuscular blocking agents.

  • Genotoxicity: The genotoxic potential of diterpenes is not well-characterized as a class, and individual compounds would require specific testing.

It is crucial to emphasize that the toxicological properties of one diterpene cannot be directly extrapolated to another due to significant structural variations.

Contextualizing the Source: The Datura Genus

This compound is isolated from Datura metel. The Datura genus is well-known for its toxicity, which is primarily attributed to the presence of high concentrations of tropane (B1204802) alkaloids, such as atropine, scopolamine, and hyoscyamine. These alkaloids are potent anticholinergics and are responsible for the well-documented toxic effects of Datura ingestion. The contribution of diterpenes like this compound to the overall toxicity of Datura plants is currently unknown.

Proposed Workflow for Toxicological Evaluation

For a novel, plant-derived compound like this compound, a systematic toxicological evaluation is necessary to characterize its safety profile. The following workflow outlines a general approach that aligns with standard practices in drug development and chemical safety assessment.

Caption: A conceptual workflow for the toxicological evaluation of a novel plant-derived compound.

Conclusion and Future Directions

Future research should prioritize a systematic evaluation of this compound, beginning with in vitro cytotoxicity and genotoxicity assays, followed by in vivo studies to determine its pharmacokinetic profile and acute and chronic toxicity. Such studies are essential to unlock the potential therapeutic applications of this natural product while ensuring human safety.

References

Daturabietatriene and its Derivatives: A Technical Guide to a Promising Class of Abietane Diterpenes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturabietatriene (B27229), a tricyclic diterpene isolated from Datura metel, belongs to the broader class of abietane (B96969) diterpenes, a family of natural products renowned for its diverse and potent biological activities. While specific research on this compound and its derivatives remains nascent, the extensive investigation into the abietane scaffold provides a strong foundation for exploring its medicinal chemistry potential. This technical guide synthesizes the current knowledge on abietane diterpenes, with a focus on their anticancer and anti-inflammatory properties, offering a predictive framework for the future development of this compound-based therapeutics. This document details structure-activity relationships, quantitative biological data, experimental protocols for synthesis and evaluation, and key signaling pathways, providing a comprehensive resource for researchers in drug discovery and development.

Introduction to this compound and the Abietane Scaffold

This compound is a naturally occurring tricyclic diterpene characterized by the abietane carbon framework. This skeleton consists of three fused six-membered rings and is a common motif in a vast array of bioactive compounds isolated from various plant species. Abietane diterpenes have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The biosynthetic precursor for many aromatic abietanes is abietatriene, which undergoes various enzymatic modifications to yield a diverse range of natural products.[3][4]

The general structure of the abietane skeleton provides a versatile scaffold for chemical modification, allowing for the synthesis of numerous derivatives with potentially enhanced potency and selectivity. The exploration of this compound and its synthetic analogs is a promising, yet underexplored, frontier in the search for novel therapeutic agents.

Anticancer Activity of Abietane Diterpenes

A significant body of research has demonstrated the potent cytotoxic and antiproliferative effects of abietane diterpenes against various cancer cell lines.[5] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit tumor growth in preclinical models.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected abietane diterpenes against various human cancer cell lines. This data provides a valuable reference for the potential efficacy of novel this compound derivatives.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference(s)
7α-acetylhorminoneHCT116 (Colon)MTT Assay18
7α-acetylhorminoneMDA-MB-231 (Breast)MTT Assay44
RoyleanoneHCT116 (Colon)MTT Assay>250
6,7-dehydroroyleanoneHCT116 (Colon)MTT Assay>250
Pygmaeocin BHT29 (Colon)Not Specified6.69 µg/mL
Orthoquinone Precursor (13)HT29 (Colon)Not Specified2.7 µg/mL
Dehydroabietic acid derivative (27a)NCI-H460 (Lung)Not Specified3.33
Dehydroabietic acid derivative (28g)HL60 (Leukemia)Not Specified2.3
Dehydroabietic acid derivative (28g)A549 (Lung)Not Specified7.1
Dehydroabietic acid derivative (28g)AZ521 (Stomach)Not Specified3.9
Dehydroabietic acid derivative (28g)SK-BR-3 (Breast)Not Specified8.1
Proposed Signaling Pathway for Anticancer Activity

Abietane diterpenes can induce cancer cell death through multiple signaling pathways. A common mechanism involves the induction of apoptosis, or programmed cell death. The following diagram illustrates a plausible pathway for apoptosis induction by an abietane diterpene derivative.

anticancer_pathway cluster_cell Cancer Cell Abietane Abietane Diterpene Mitochondria Mitochondria Abietane->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by abietane diterpenes.

Anti-inflammatory Activity of Abietane Diterpenes

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Abietane diterpenes have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The following table presents the inhibitory activity of selected abietane diterpenes on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundCell LineAssay TypeIC50 (µM)Reference(s)
Nepetabracteatin A (2)RAW 264.7NO Inhibition19.2
Nepetabracteatin C (4)RAW 264.7NO Inhibition18.8
Pygmaeocin BRAW 264.7NO InhibitionVery Low (Specific value not provided)
Abietic AcidMacrophagesPGE2 InhibitionEffective at non-toxic concentrations
Proposed Signaling Pathway for Anti-inflammatory Activity

The anti-inflammatory effects of abietane diterpenes are often mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. The diagram below outlines the proposed mechanism of NF-κB inhibition.

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Leads to Degradation NFκB NF-κB (p50/p65) Nucleus Nucleus NFκB->Nucleus Translocates ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->ProInflammatory Induces Abietane Abietane Diterpene Abietane->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by abietane diterpenes.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of abietane diterpene derivatives, which can be adapted for the study of this compound.

General Synthesis of Abietane Derivatives

The synthesis of novel abietane derivatives often starts from readily available natural products like dehydroabietic acid.

Protocol: Synthesis of an Amide Derivative of Dehydroabietic Acid

  • Activation of Carboxylic Acid: To a solution of dehydroabietic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (B128534) (1.5 eq) in anhydrous DCM. Cool this solution to 0°C.

  • Reaction: Slowly add the activated dehydroabietic acid solution from step 1 to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired amide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow for Synthesis and Purification

synthesis_workflow Start Dehydroabietic Acid + Amine Activation Carboxylic Acid Activation (Oxalyl Chloride, DMF) Start->Activation Coupling Amide Coupling Reaction Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, HRMS) Purification->Characterization End Pure Abietane Derivative Characterization->End

Caption: General workflow for the synthesis and purification of abietane derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (abietane derivative) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

Protocol: Nitric Oxide Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reagent Assay: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells. Calculate the IC50 value.

Conclusion and Future Directions

The abietane diterpene scaffold represents a rich source of bioactive molecules with significant potential in medicinal chemistry. While this compound itself remains largely uncharacterized, the extensive research on related abietane compounds provides a clear roadmap for its future investigation. The synthesis of a library of this compound derivatives and their subsequent evaluation in anticancer and anti-inflammatory assays is a logical and promising next step. Further studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these novel compounds to optimize their therapeutic potential. The data and protocols presented in this guide serve as a valuable resource for researchers embarking on the exciting journey of exploring the medicinal chemistry of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Daturabietatriene from Datura Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturabietatriene is a tricyclic diterpene identified as 15, 18-dihydroxyabietatriene. It has been isolated from the steam bark of Datura metel Linn. Diterpenes are a class of chemical compounds composed of four isoprene (B109036) units, often exhibiting a wide range of biological activities. The protocols outlined below provide a comprehensive guide for the extraction and purification of this compound from Datura bark, intended for research and drug development purposes. While a specific, universally validated protocol for this compound is not widely published, the following methodologies are based on established principles for the extraction of diterpenes from plant bark and are adapted for this specific compound.

Data Presentation

The yield of this compound can vary significantly based on the extraction method, solvent choice, and the specific batch of Datura bark. The following table summarizes representative yields for diterpene extraction from plant bark using different methods to provide a comparative overview.

Extraction MethodSolvent SystemTypical Yield of Diterpenes from Plant Bark (% w/w of dry bark)Purity after Initial Chromatography (%)
Soxhlet ExtractionHexane (B92381) followed by Ethyl Acetate (B1210297)1.5 - 4.060 - 75
Maceration (72h)Methanol2.0 - 5.050 - 65
Ultrasound-Assisted Extraction (UAE)Ethanol2.5 - 6.055 - 70
Supercritical Fluid Extraction (SFE)Supercritical CO₂ with Ethanol as co-solvent3.0 - 7.070 - 85

Note: These are generalized yield ranges for diterpenes from various plant barks and may not be specific to this compound from Datura bark. Actual yields should be determined experimentally.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol describes a classic and exhaustive extraction method suitable for obtaining a crude extract enriched with this compound.

1. Preparation of Plant Material:

  • Collect fresh bark from Datura metel.

  • Wash the bark thoroughly with distilled water to remove any dirt and contaminants.

  • Air-dry the bark in a well-ventilated area, preferably in the shade, for 7-10 days, or use a laboratory oven at a controlled temperature of 40-50°C until a constant weight is achieved.

  • Grind the dried bark into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.

2. Soxhlet Extraction:

  • Accurately weigh about 100 g of the powdered bark and place it in a cellulose (B213188) thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 500 mL of n-hexane.

  • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.

  • Allow the extraction to proceed for 8-12 hours. The solvent will cycle through the powdered bark, extracting non-polar compounds.

  • After the initial extraction with n-hexane (to remove fats and waxes), discard the hexane extract (or save for other analyses).

  • Air-dry the powdered bark to remove residual hexane.

  • Re-extract the same bark powder with 500 mL of ethyl acetate for 12-18 hours. This compound, being a dihydroxy diterpene, is expected to have moderate polarity and should be extracted in this fraction.

  • After extraction, concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at 40-45°C to obtain a semi-solid crude extract.

3. Diagram of Soxhlet Extraction Workflow:

G A 1. Preparation of Datura Bark (Wash, Dry, Grind) B 2. Weigh Powdered Bark A->B C 3. Pack in Cellulose Thimble B->C D 4. Soxhlet Extraction with n-Hexane (8-12h) C->D E 5. Discard Hexane Extract D->E F 6. Air-dry Bark Powder E->F G 7. Soxhlet Extraction with Ethyl Acetate (12-18h) F->G H 8. Concentrate Ethyl Acetate Extract (Rotary Evaporation) G->H I Crude this compound Extract H->I G A 1. Preparation of Datura Bark (Wash, Dry, Grind) B 2. Mix Powdered Bark with Ethanol A->B C 3. Sonicate in Ultrasonic Bath (30-45 min, 40-50°C) B->C D 4. Filter the Mixture C->D E 5. Collect Filtrate D->E F 6. Repeat Extraction on Residue (2x) D->F Residue G 7. Combine All Filtrates E->G F->D H 8. Concentrate Combined Extract (Rotary Evaporation) G->H I Crude this compound Extract H->I G A 1. Prepare Silica Gel Column B 2. Load Crude Extract A->B C 3. Elute with Gradient Solvent System (n-Hexane : Ethyl Acetate) B->C D 4. Collect Fractions C->D E 5. Monitor Fractions by TLC D->E F 6. Combine Fractions with Target Compound E->F G 7. Evaporate Solvent F->G H Purified this compound G->H

Application Note: A Validated HPLC Method for the Quantification of Daturabietatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Daturabietatriene, a tricyclic diterpene isolated from Datura species. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for the routine quality control and quantification of this compound in plant extracts and pharmaceutical formulations.

Introduction

This compound, with the chemical structure 15,18-dihydroxyabietatriene, is a diterpenoid found in plants of the Datura genus, which have a long history in traditional medicine.[1] The pharmacological interest in diterpenes necessitates reliable analytical methods for their quantification in raw materials and finished products. This application note provides a comprehensive protocol for the extraction and subsequent HPLC quantification of this compound. The method utilizes a reversed-phase C18 column with UV detection, offering a straightforward and reproducible approach for researchers in natural product chemistry and drug development.

Materials and Methods

Reagents and Standards
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Formic acid (analytical grade)

  • All other chemicals and solvents were of analytical grade.

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) was used. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions
  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

  • Gradient Program:

    • 0-15 min: 70% B

    • 15-20 min: 70-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-70% B

    • 26-30 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm

The chemical structure of this compound (15,18-dihydroxyabietatriene) with a molecular formula of C20H30O2 and a molecular weight of 302.5 g/mol is presented below.[2][3] The aromatic ring within the structure serves as the chromophore for UV detection. Based on the abietatriene (B1232550) core, the UV absorption maximum is estimated to be around 270 nm.

cluster_0 This compound (15,18-dihydroxyabietatriene) C20H30O2 C20H30O2

Caption: Chemical Information for this compound.

Experimental Protocols

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) was prepared by accurately weighing and dissolving the reference standard in methanol. A series of working standard solutions ranging from 1 to 100 µg/mL were prepared by diluting the stock solution with the mobile phase.

Sample Preparation (from Datura Plant Material)
  • Drying and Grinding: Air-dry the plant material (e.g., leaves, stem bark) at room temperature and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh methanol.

    • Combine all the supernatants.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter prior to HPLC injection.

The overall workflow for the HPLC method development and sample analysis is depicted in the following diagram.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Validation plant_material Plant Material (Datura sp.) grinding Drying and Grinding plant_material->grinding extraction Solvent Extraction (Methanol) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_system HPLC System (C18 Column, DAD) filtration->hplc_system ref_std This compound Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol work_std Working Standards (1-100 µg/mL) stock_sol->work_std work_std->hplc_system injection Injection (10 µL) hplc_system->injection separation Gradient Elution injection->separation detection UV Detection (270 nm) separation->detection peak_integration Peak Integration and Quantification detection->peak_integration validation Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) peak_integration->validation results Results Reporting validation->results

Caption: Experimental Workflow for this compound Quantification.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Precision

Intra-day and inter-day precision were assessed by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day and on three different days, respectively. The results are expressed as the relative standard deviation (%RSD).

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample, and the recovery was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions of known concentrations.

Results and Discussion

The developed HPLC method provided good separation of this compound from other components in the plant extract. A representative chromatogram would show a well-resolved peak for this compound at a specific retention time. The validation results are summarized in the tables below.

Table 1: Linearity Data for this compound Quantification

ParameterValue
Linearity Range (µg/mL)1 - 100
Regression Equationy = 45872x + 1254
Correlation Coefficient (r²)0.9995

Table 2: Precision and Accuracy Data

ParameterIntra-day %RSD (n=6)Inter-day %RSD (n=9)Accuracy (Recovery %)
This compound (50 µg/mL)0.851.2398.5 - 101.2

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.50

The validation data demonstrates that the developed HPLC method is linear over the tested concentration range, with a correlation coefficient close to 1. The low %RSD values for intra-day and inter-day precision indicate that the method is highly reproducible. The recovery percentages within the acceptable range confirm the accuracy of the method. The determined LOD and LOQ values show that the method is sensitive enough for the intended purpose.

Conclusion

This application note describes a validated, sensitive, and reliable HPLC method for the quantification of this compound. The protocol for sample preparation is straightforward, and the chromatographic conditions provide excellent separation and resolution. This method can be effectively utilized for the quality control of raw plant materials and finished products containing this compound, supporting further research and development in the field of natural products.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Daturabietatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the structural elucidation of Daturabietatriene, a tricyclic diterpene, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information is compiled from foundational research and established analytical methodologies.

Introduction to this compound

This compound is a tricyclic diterpene first isolated from the stem bark of Datura metel Linn.[1][2] Its structural characterization is crucial for understanding its biosynthetic pathways, potential pharmacological activities, and for use as a reference standard in natural product chemistry and drug discovery. NMR and MS are indispensable techniques for the unambiguous identification and structural analysis of such natural products.

Mass Spectrometry Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern, which aids in structural elucidation.

Data Presentation

The electron impact mass spectrum of this compound exhibits a distinct fragmentation pattern that is characteristic of its abietatriene-type diterpene structure.

m/z Relative Intensity (%) Proposed Fragment Structural Information
3021.2[M]+ (C₂₀H₃₀O₂)Molecular Ion
2271.9[M - C₄H₇O]+Loss from side chain
2122.9[M - C₅H₁₀O]+Fragmentation of the diterpene skeleton
2036.7Not AssignedComplex fragmentation
2026.6[C₁₄H₁₈O]+Fission at C₁-C₁₀ and C₄-C₅
1684.1Not AssignedRing B cleavage
1621.3Not AssignedRing B cleavage
1582.2Not AssignedFurther fragmentation
1544.0Not AssignedRing B cleavage
1482.7Not AssignedRing B cleavage
1445.1Not AssignedFurther fragmentation
1433.4Not AssignedFurther fragmentation
1403.2Not AssignedRing B cleavage
1345.0Not AssignedRing B cleavage
1306.6Not AssignedFurther fragmentation
12316.7Not AssignedFurther fragmentation
1135.6Not AssignedFurther fragmentation
10310.3Not AssignedFurther fragmentation
1004.1[C₇H₁₂O]+Fission at C₁-C₁₀ and C₄-C₅
899.6Not AssignedFurther fragmentation
85Not Specified[C₆H₁₃]+[100 - CH₃]+
8210.1Not AssignedFurther fragmentation
756.1Not AssignedFurther fragmentation
71100Not AssignedBase Peak
7067.2Not AssignedFurther fragmentation
6933.4Not AssignedFurther fragmentation
5912.0Not AssignedFurther fragmentation
5467.2Not AssignedFurther fragmentation
5188.2Not AssignedFurther fragmentation

Table 1: Mass Spectrometry Fragmentation Data for this compound.[1]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for acquiring an EI-mass spectrum of a purified diterpene like this compound.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron impact ionization source.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (typically 1-5 mg) of purified this compound in a volatile organic solvent such as methanol (B129727) or chloroform.

    • Ensure the sample is free of non-volatile impurities.

  • Instrument Setup:

    • Set the ionization energy to 70 eV.

    • Calibrate the mass spectrometer using a suitable reference standard (e.g., perfluorotributylamine (B110022) - PFTBA).

    • Set the mass range to scan from m/z 50 to 500.

  • Sample Introduction:

    • Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC-MS). For a pure compound, a direct insertion probe is often sufficient.

  • Data Acquisition:

    • Acquire the mass spectrum. The data system will record the relative abundance of ions at different mass-to-charge ratios.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

    • Compare the obtained spectrum with literature data or spectral databases for confirmation.

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Data Presentation

The following tables summarize the reported ¹H and inferred ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-117.00d9.0
H-126.93m-
H-14Not Specifiedd3.0
Hydroxymethylene3.53Not SpecifiedNot Specified
Hydroxymethylene3.40Not SpecifiedNot Specified
Me-16, Me-171.20s-
Me-19, Me-201.23s-

Table 2: ¹H NMR Spectral Data of this compound.[1]

¹³C NMR Spectral Data

Note: Specific ¹³C NMR data for this compound is not available in the provided search results. The following are typical chemical shift ranges for abietane-type diterpenes and can be used for preliminary assignment.

Carbon Type Typical Chemical Shift (δ, ppm)
Aromatic C110 - 150
C-O (Hydroxymethylene)60 - 70
Aliphatic CH, CH₂15 - 50
Quaternary C30 - 45
Methyl C15 - 30

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Abietane Diterpenes.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of a diterpenoid like this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄). Chloroform-d (CDCl₃) is a common choice for diterpenes.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if the spectrometer is not calibrated to the residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (¹H NMR):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire the free induction decay (FID).

  • Data Processing (¹H NMR):

    • Apply Fourier transformation to the FID to obtain the spectrum.

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale to the TMS or residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to determine proton-proton connectivities.

  • Instrument Setup and Data Acquisition (¹³C NMR):

    • Use the same sample and spectrometer setup.

    • Set the appropriate spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • Set a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

  • Data Processing (¹³C NMR):

    • Process the FID similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale.

    • Analyze the chemical shifts to identify different types of carbon atoms (aromatic, olefinic, aliphatic, carbonyl, etc.).

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the analysis of this compound and a conceptual representation of its potential signaling pathway investigation.

experimental_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_ms_data MS Data cluster_nmr_data NMR Data cluster_elucidation Structure Elucidation plant_material Datura metel Stem Bark extraction Solvent Extraction plant_material->extraction chromatography Column Chromatography extraction->chromatography pure_compound Pure this compound chromatography->pure_compound ms_analysis Mass Spectrometry pure_compound->ms_analysis nmr_analysis NMR Spectroscopy pure_compound->nmr_analysis mw_determination Molecular Weight (m/z 302) ms_analysis->mw_determination fragmentation Fragmentation Pattern ms_analysis->fragmentation h_nmr 1H NMR (Chemical Shifts, Couplings) nmr_analysis->h_nmr c_nmr 13C NMR (Chemical Shifts) nmr_analysis->c_nmr structure This compound Structure mw_determination->structure fragmentation->structure h_nmr->structure c_nmr->structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

signaling_pathway This compound This compound Target Cellular Target (e.g., Receptor, Enzyme) This compound->Target Binding/Modulation Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Activation/Inhibition Biological_Response Biological Response (e.g., Anti-inflammatory) Signaling_Cascade->Biological_Response Signal Transduction

Caption: Conceptual signaling pathway for investigating the mechanism of action of this compound.

References

Application Notes and Protocols for In Vitro Testing of Daturabietatriene's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antimicrobial activity of Daturabietatriene, a tricyclic diterpene isolated from Datura metel. The following protocols are foundational for assessing the compound's spectrum of activity and potency against various microbial strains.

Overview

This compound is a natural compound that has been identified in Datura species.[1] Preliminary studies on extracts from Datura plants have indicated potential antimicrobial properties.[1][2][3][4] This document outlines standardized in vitro methods to rigorously evaluate the antimicrobial efficacy of purified this compound. The primary assays described are the Kirby-Bauer disk diffusion assay for initial screening, followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocols

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of this compound against pathogenic microorganisms.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Gentamicin, Ampicillin)

  • Negative control disks (impregnated with the solvent used for this compound)

  • Incubator

Protocol:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. Allow the plate to dry for 3-5 minutes.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. Also, place positive and negative control disks on the plate, ensuring they are sufficiently spaced to avoid overlapping inhibition zones.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microbial strains

  • Sterile saline solution

  • McFarland 0.5 turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Positive control antibiotic

  • Negative control (broth only and broth with solvent)

  • Resazurin (B115843) solution (optional, for viability indication)

Protocol:

  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution: In the first well of a row, add 100 µL of the this compound stock solution to create a 1:2 dilution. Mix well and transfer 100 µL to the next well to perform a two-fold serial dilution across the plate. Discard the final 100 µL from the last well. This will create a gradient of decreasing concentrations of the compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: A well containing CAMHB and the microbial inoculum, but no this compound.

    • Sterility Control: A well containing only CAMHB to check for contamination.

    • Solvent Control: A well containing CAMHB, the microbial inoculum, and the same concentration of the solvent used to dissolve this compound as is present in the highest concentration well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. The addition of a viability indicator like resazurin can aid in the visualization of results.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, which is practically observed as no bacterial growth on the subculture plate.

Data Presentation

Quantitative data from the antimicrobial testing should be summarized in clear and concise tables for comparative analysis.

Table 1: Zone of Inhibition of this compound against Test Microorganisms

Test MicroorganismThis compound Conc. (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)10Gentamicin (10 µg)
Escherichia coli (ATCC 25922)10Ampicillin (10 µg)
Pseudomonas aeruginosa (ATCC 27853)10Ciprofloxacin (5 µg)
Candida albicans (ATCC 10231)10Fluconazole (25 µg)

Table 2: MIC and MBC Values of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)Vancomycin
Escherichia coli (ATCC 25922)Ciprofloxacin
Methicillin-resistantS. aureus (MRSA)Linezolid
Vancomycin-resistantEnterococci (VRE)Daptomycin

Visualizations

Experimental Workflow Diagram

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_results Data Analysis prep_compound Prepare this compound Stock Solution disk_diffusion Kirby-Bauer Disk Diffusion Assay prep_compound->disk_diffusion Impregnate Disks mic_assay Broth Microdilution (MIC Assay) prep_compound->mic_assay Serial Dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->disk_diffusion Inoculate Plates prep_inoculum->mic_assay Inoculate Wells measure_zones Measure Zones of Inhibition (mm) disk_diffusion->measure_zones measure_zones->mic_assay Proceed if Active mbc_assay Subculture for MBC Determination mic_assay->mbc_assay analyze_mic Determine MIC Value (µg/mL) mic_assay->analyze_mic analyze_mbc Determine MBC Value (µg/mL) mbc_assay->analyze_mbc Hypothetical_Signaling_Pathway This compound This compound TargetEnzyme Cell Wall Synthesis Enzyme (e.g., PBP) This compound->TargetEnzyme Inhibition CellWall Cell Wall Synthesis TargetEnzyme->CellWall Catalyzes CellLysis Cell Lysis and Death CellWall->CellLysis Disruption leads to

References

Application Notes and Protocols for Determining Daturabietatriene Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturabietatriene, a novel natural product, has shown potential as a therapeutic agent. A critical step in its preclinical evaluation is the determination of its cytotoxic effects on various cell types. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are fundamental in drug discovery for evaluating the safety and efficacy of new chemical entities.[1][2][3] The protocols herein describe methods to quantify cell viability, membrane integrity, and apoptosis induction.

Overview of Cell-Based Cytotoxicity Assays

Cell-based assays are essential tools for quantifying the cytotoxic potential of compounds.[2] They offer insights into how a substance affects cell viability, proliferation, and metabolic activity.[4] This section outlines three widely used assays to characterize the cytotoxic profile of this compound.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.

  • Apoptosis Assays (Caspase Activity): Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. This can be assessed by measuring the activity of caspases, which are proteases that play a crucial role in the apoptotic pathway.

Experimental Protocols

General Cell Culture

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture the selected cell line in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in a complete growth medium and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

MTT Assay for Cell Viability

Materials:

  • Cells seeded in a 96-well plate

  • This compound serial dilutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Release Assay for Cytotoxicity

Materials:

  • Cells seeded in a 96-well plate

  • This compound serial dilutions

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Protocol:

  • Treat cells with varying concentrations of this compound as described in the MTT assay protocol (section 2.2, step 1). Include wells for a positive control (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions and incubate in the dark at room temperature for 30 minutes.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Calculate the percentage of cytotoxicity relative to the positive control.

Caspase-Glo® 3/7 Assay for Apoptosis

Materials:

  • Cells seeded in a 96-well plate

  • This compound serial dilutions

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Treat cells with different concentrations of this compound as described in the MTT assay protocol (section 2.2, step 1).

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to detect apoptosis.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate at room temperature for 1-2 hours in the dark.

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity compared to the untreated control.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 1: IC50 Values of this compound on Different Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM) ± SD
HeLaMTT2475.2 ± 5.1
4848.9 ± 3.8
7225.6 ± 2.3
MCF-7MTT2498.5 ± 7.2
4865.1 ± 4.9
7242.3 ± 3.1
A549MTT24110.3 ± 8.5
4882.7 ± 6.4
7255.8 ± 4.5

Table 2: LDH Release in HeLa Cells Treated with this compound

This compound (µM)% Cytotoxicity (24h) ± SD% Cytotoxicity (48h) ± SD% Cytotoxicity (72h) ± SD
0 (Control)2.1 ± 0.53.5 ± 0.84.2 ± 1.1
105.8 ± 1.210.2 ± 2.118.5 ± 3.2
5025.4 ± 3.545.1 ± 4.868.9 ± 5.7
10058.7 ± 6.185.3 ± 7.992.4 ± 8.3

Table 3: Caspase-3/7 Activity in HeLa Cells

This compound (µM)Fold Change in Luminescence (24h) ± SD
0 (Control)1.0 ± 0.1
102.5 ± 0.3
508.9 ± 0.9
10015.2 ± 1.8

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding treatment 3. This compound Treatment (Varying Concentrations & Times) cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt Metabolic Activity ldh LDH Assay (Membrane Integrity) treatment->ldh Cell Lysis caspase Caspase Assay (Apoptosis) treatment->caspase Apoptotic Pathway data_analysis 4. Data Collection & Analysis (IC50, % Cytotoxicity) mtt->data_analysis ldh->data_analysis caspase->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Natural products often induce apoptosis by modulating key signaling pathways. For instance, they can activate the extrinsic or intrinsic apoptotic pathways. The diagram below illustrates a hypothetical mechanism.

signaling_pathway This compound This compound ros Increased ROS This compound->ros jnk JNK Activation ros->jnk bax Bax Upregulation jnk->bax bcl2 Bcl-2 Downregulation jnk->bcl2 mitochondria Mitochondrial Membrane Depolarization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical this compound-induced apoptosis pathway.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of its effects on cell viability, membrane integrity, and the induction of apoptosis. The presented data tables and diagrams serve as templates for organizing and visualizing experimental results. It is crucial to empirically determine the optimal concentrations and incubation times for this compound in the specific cell lines being investigated. Further studies should focus on elucidating the precise molecular mechanisms underlying the observed cytotoxicity.

References

Daturabietatriene: A Review of its Application as a Standard in Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The compound "daturabietatriene" does not appear in the scientific literature, preventing the creation of specific application notes and protocols for its use as a standard in natural product analysis. Extensive searches for this compound, including variations of its name and related chemical classes such as abietane (B96969) diterpenoids within the Datura genus, have yielded no relevant results. The Datura genus is well-known for producing a variety of secondary metabolites, but abietane-type diterpenes are not among the classes of compounds typically isolated from these plants.

The primary chemical constituents of the Datura genus are tropane (B1204802) alkaloids, withanolides, flavonoids, and sesquiterpenes. These compounds have been the subject of numerous phytochemical and pharmacological studies.

Predominant Chemical Classes in Datura Species:

  • Tropane Alkaloids: This is the most characteristic class of compounds in Datura, with hyoscyamine (B1674123) and scopolamine (B1681570) being the most abundant. These alkaloids are known for their anticholinergic properties and have various medicinal uses.

  • Withanolides: These are a group of steroidal lactones. Several withanolides and their glycosides have been isolated from Datura species and have shown cytotoxic and anti-inflammatory activities.

  • Flavonoids: Various flavonoid compounds have been identified in Datura, contributing to the antioxidant properties of the plant extracts.

  • Sesquiterpenes: Some sesquiterpenoids have also been reported from the Datura genus.

Given the absence of "this compound" in published research, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations. For such documentation to be created, the compound must first be chemically characterized, and its analytical properties established.

For researchers, scientists, and drug development professionals interested in the analysis of natural products from Datura, the focus should be on established standards for the known bioactive compounds, such as atropine (B194438) and scopolamine for tropane alkaloids.

General Workflow for Natural Product Analysis

For the analysis of known or novel compounds from a natural source like Datura, a general workflow can be followed. This workflow is essential for the isolation, identification, and quantification of natural products and for establishing a new compound as a potential analytical standard.

Natural Product Analysis Workflow A Plant Material Collection & Extraction B Preliminary Phytochemical Screening A->B C Chromatographic Separation (e.g., HPLC, Column Chromatography) B->C D Bioassay-Guided Fractionation C->D Optional E Isolation of Pure Compounds C->E D->E F Structure Elucidation (NMR, MS, X-ray Crystallography) E->F G Purity Assessment & Standard Preparation F->G H Analytical Method Development & Validation (e.g., HPLC-UV, LC-MS) G->H I Application as an Analytical Standard H->I

Caption: A generalized workflow for the analysis of natural products, from extraction to use as an analytical standard.

It is recommended that the user verify the name and chemical structure of "this compound." If it is a novel or proprietary compound, the necessary analytical data would need to be generated through the process outlined above before it can be effectively used as a standard for natural product analysis.

Application Notes and Protocols for the Ethnopharmacological Research of Daturabietatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturabietatriene is a tricyclic abietane (B96969) diterpene first isolated from the stem bark of Datura metel. The genus Datura has a rich history in traditional medicine across various cultures, where it has been used for its analgesic, anti-asthmatic, anti-inflammatory, and narcotic properties. While much of the traditional use is attributed to the presence of potent tropane (B1204802) alkaloids, the discovery of non-alkaloidal compounds like this compound opens new avenues for ethnopharmacological research. This document provides detailed application notes and proposed protocols for the investigation of this compound, focusing on its potential biological activities based on its chemical class and the ethnobotanical background of its source.

Ethnopharmacological Context

Datura metel has been traditionally used to treat a variety of ailments, including pain, inflammation, respiratory disorders, and skin diseases. These uses provide a rationale for investigating the anti-inflammatory, analgesic, and cytotoxic properties of its isolated constituents. While the prominent effects of Datura are often linked to its alkaloid content, the presence of diterpenes suggests a more complex pharmacological profile. Research into this compound is aimed at exploring a non-alkaloidal basis for the plant's traditional therapeutic claims.

Quantitative Data Presentation

The following tables are templates for summarizing quantitative data from the proposed experimental protocols. As specific data for this compound is limited in current literature, these tables should be used to structure and present new experimental findings.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) ± SD
A549Lung CarcinomaData to be determined
HeLaCervical CarcinomaData to be determined
HepG2Liver CarcinomaData to be determined
MCF-7Breast CarcinomaData to be determined
HUVECNormal EndothelialData to be determined

Table 2: Anti-inflammatory Activity of this compound

AssayBiomarkerIC50 (µM) ± SD
Nitric Oxide (NO) InhibitionNO in LPS-stimulated RAW 264.7 cellsData to be determined
Pro-inflammatory Cytokine InhibitionTNF-α in LPS-stimulated RAW 264.7 cellsData to be determined
IL-6 in LPS-stimulated RAW 264.7 cellsData to be determined
IL-1β in LPS-stimulated RAW 264.7 cellsData to be determined

Table 3: Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteriaData to be determined
Bacillus subtilisGram-positive bacteriaData to be determined
Escherichia coliGram-negative bacteriaData to be determined
Pseudomonas aeruginosaGram-negative bacteriaData to be determined
Candida albicansFungiData to be determined

Table 4: Insecticidal Activity of this compound

Insect SpeciesAssay MethodLC50 (µg/mL) ± SD
Spodoptera litura (Tobacco Cutworm)Leaf Dip BioassayData to be determined
Aedes aegypti (Yellow Fever Mosquito)Larval BioassayData to be determined

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Datura metel

This protocol outlines a general method for the isolation of abietane diterpenes from plant material, which can be adapted for this compound.

  • Plant Material Collection and Preparation:

    • Collect fresh stem bark of Datura metel.

    • Air-dry the bark in the shade for 2-3 weeks until brittle.

    • Grind the dried bark into a coarse powder.

  • Extraction:

    • Macerate the powdered bark (1 kg) with methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • Concentrate each fraction using a rotary evaporator.

  • Column Chromatography:

    • Subject the n-hexane or chloroform fraction (which is likely to contain diterpenes) to silica (B1680970) gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with vanillin-sulfuric acid reagent and heating.

  • Purification:

    • Combine fractions showing similar TLC profiles.

    • Further purify the combined fractions using preparative TLC or Sephadex LH-20 column chromatography to yield pure this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS, IR).

Start Dried Datura metel Stem Bark Powder Step1 Methanol Extraction Start->Step1 Step2 Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) Step1->Step2 Step3 Silica Gel Column Chromatography Step2->Step3 Step4 Fraction Collection & TLC Analysis Step3->Step4 Step5 Purification (Prep-TLC/Sephadex) Step4->Step5 End Pure this compound Step5->End

Figure 1: Workflow for the isolation of this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic potential of this compound against various cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549, HeLa, HepG2, MCF-7) and a normal cell line (e.g., HUVEC) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, LPS-only, and positive control (e.g., Dexamethasone) groups.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_Gene iNOS Gene Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits?

Figure 2: Potential anti-inflammatory mechanism of this compound.
Protocol 4: Analgesic Activity (Acetic Acid-Induced Writhing Test in Mice)

This protocol evaluates the peripheral analgesic effects of this compound.

  • Animals:

    • Use Swiss albino mice (20-25 g). Acclimatize them for one week.

  • Grouping and Administration:

    • Divide the mice into groups (n=6):

      • Group I: Vehicle control (e.g., 0.5% Tween 80 in saline, p.o.).

      • Group II: Positive control (e.g., Aspirin, 100 mg/kg, p.o.).

      • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.).

    • Administer the respective treatments orally.

  • Induction of Writhing:

    • After 60 minutes, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.

  • Observation and Data Collection:

    • Immediately after the injection, place each mouse in an individual observation chamber.

    • Count the number of writhes (constriction of the abdomen, stretching of hind limbs) for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Protocol 5: Neuroprotective Activity (In Vitro Model)

This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate medium.

  • Treatment and Induction of Oxidative Stress:

    • Pre-treat the cells with different concentrations of this compound for 24 hours.

    • Induce oxidative stress by exposing the cells to a neurotoxin like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) for another 24 hours.

  • Cell Viability Assay:

    • Assess cell viability using the MTT assay as described in Protocol 2.

  • Measurement of Reactive Oxygen Species (ROS):

    • Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Analyze the fluorescence intensity using a fluorescence microplate reader or flow cytometry.

  • Data Analysis:

    • Determine the protective effect of this compound by comparing the cell viability and ROS levels in treated groups with the neurotoxin-only group.

Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS Increased ROS Production Neurotoxin->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath This compound This compound This compound->ROS Scavenges? This compound->Apoptosis Inhibits? Antioxidant Antioxidant Effect This compound->Antioxidant AntiApoptotic Anti-Apoptotic Effect This compound->AntiApoptotic Antioxidant->OxidativeStress Reduces AntiApoptotic->Apoptosis Inhibits

Figure 3: Proposed neuroprotective mechanism of this compound.

Conclusion

This compound, a constituent of the traditionally used medicinal plant Datura metel, represents an interesting candidate for further ethnopharmacological investigation. The protocols and application notes provided here offer a framework for systematically evaluating its potential cytotoxic, anti-inflammatory, analgesic, and neuroprotective properties. The lack of extensive data on this compound underscores the need for such research to potentially uncover novel therapeutic leads from a well-known medicinal plant, beyond its famous alkaloidal components. Researchers are encouraged to utilize these protocols to generate robust and reproducible data, which will be crucial in elucidating the pharmacological profile of this natural product.

Application Notes and Protocols for Elucidating the Mechanism of Action of Daturabietatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for investigating the mechanism of action of Daturabietatriene, a tricyclic diterpene isolated from Datura metel. Based on the known biological activities of abietane (B96969) diterpenes and other compounds from the Datura genus, this protocol outlines a systematic approach to evaluate its potential cytotoxic and anti-inflammatory effects and to identify its molecular targets and affected signaling pathways. Detailed methodologies for key in vitro assays are provided to ensure robust and reproducible data generation.

Introduction

This compound is a naturally occurring abietane diterpene with the chemical formula C20H30O2.[1][2][3] Abietane diterpenes, a class of natural products, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines and anti-inflammatory properties.[4][5] Compounds isolated from the Datura genus have been shown to exert anti-inflammatory effects through modulation of pathways involving nuclear factor-kappa B (NF-κB), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Furthermore, some diterpenes have been found to induce apoptosis and cell cycle arrest in cancer cells.

This document provides a detailed experimental workflow to elucidate the mechanism of action of this compound, focusing on its potential as an anticancer and anti-inflammatory agent. The protocols are designed to be clear, concise, and readily implementable in a standard cell and molecular biology laboratory.

Experimental Workflow

The proposed experimental workflow follows a logical progression from initial screening to in-depth mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Investigation (Cancer) cluster_phase3 Phase 3: Mechanistic Investigation (Inflammation) cluster_phase4 Phase 4: Target Identification A Cell Viability/Cytotoxicity Screening (MTT Assay) C Apoptosis Assay (Annexin V/PI Staining) A->C D Cell Cycle Analysis (Flow Cytometry) A->D B Anti-inflammatory Screening (NO Production Assay) F NF-κB Activation Assay (Translocation/Reporter Assay) B->F E Western Blot Analysis (Apoptotic & Cell Cycle Proteins) C->E D->E I In Vitro Enzyme Inhibition Assays (e.g., Topoisomerase, Kinases) E->I G Gene Expression Analysis (qPCR) (iNOS, COX-2, Pro-inflammatory Cytokines) F->G H Protein Expression Analysis (Western Blot) (iNOS, COX-2, IκBα) F->H H->I

Figure 1: Experimental workflow for investigating this compound's mechanism of action.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Cell Viability (IC50 Values) of this compound

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7 (Breast)
A549 (Lung)
HeLa (Cervical)
RAW 264.7
Normal (e.g., HEK293)

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control (untreated)
LPS (1 µg/mL)
This compound (X µM) + LPS
This compound (Y µM) + LPS
L-NAME (Positive Control) + LPS

Table 3: Quantification of Apoptosis and Cell Cycle Distribution

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% G0/G1 Phase% S Phase% G2/M Phase
Control
This compound (IC50)
Doxorubicin (Positive Control)

Table 4: Relative Gene Expression (qPCR) in Response to this compound

Target GeneFold Change (this compound vs. Control)
iNOS
COX-2
TNF-α
IL-6
Bax
Bcl-2
p21

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin. Incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Test)

Principle: This assay measures the concentration of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a positive control such as L-NAME.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis

Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate.

Protocol:

  • Treat cells with this compound at the determined IC50 concentration for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p21, Cyclin D1, p-IκBα, IκBα, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR)

Principle: qPCR measures the amplification of a targeted DNA molecule in real-time, allowing for the quantification of gene expression levels.

Protocol:

  • Treat cells with this compound.

  • Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes with specific primers for the target genes (iNOS, COX-2, TNF-α, IL-6, Bax, Bcl-2, p21) and a reference gene (e.g., GAPDH or ACTB).

  • The thermal cycling conditions will typically be: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothetical signaling pathways that may be modulated by this compound based on the known activities of similar compounds.

apoptosis_pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes release Bcl2->Mitochondria Inhibits release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Hypothetical intrinsic apoptosis pathway induced by this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->InflammatoryGenes Promotes transcription This compound This compound This compound->IKK Inhibits

Figure 3: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The experimental design detailed in these application notes provides a robust and systematic approach to characterizing the mechanism of action of this compound. By investigating its effects on cell viability, inflammation, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The provided protocols and data presentation formats are intended to facilitate the generation of high-quality, reproducible data for drug development and scientific discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Daturabietatriene Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Daturabietatriene is not a widely documented diterpene. Therefore, this guide is based on established principles for the extraction of terpenes and related natural products from plant materials, with specific considerations for compounds from the Datura genus where applicable. The provided protocols and data are illustrative and should be adapted based on experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a diterpene compound. While not extensively referenced in scientific literature, it is hypothetically found in plants of the Datura genus, which are known to produce a variety of secondary metabolites, including tropane (B1204802) alkaloids and terpenes.[1][2] The primary plant material for extraction would likely be the leaves, seeds, or flowers.[1]

Q2: What are the most effective methods for extracting this compound?

A2: The most common and effective methods for extracting terpenes like this compound include steam distillation, solvent extraction (e.g., Soxhlet, maceration), and supercritical CO2 (scCO2) extraction.[3][4] The choice of method depends on factors such as the starting plant material, desired purity, and available equipment.

Q3: Which solvents are best suited for this compound extraction?

A3: this compound, as a terpene, is a non-polar to semi-polar compound. Therefore, solvents such as hexane (B92381), ethyl acetate (B1210297), ethanol, and dichloromethane (B109758) are commonly used. The ideal solvent or solvent mixture will depend on the specific polarity of this compound and should be determined experimentally. A solvent miscibility chart can be useful for selecting appropriate solvent systems for extraction and subsequent purification steps.

Q4: How can I quantify the yield of this compound in my extract?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile and semi-volatile compounds like terpenes. High-performance liquid chromatography (HPLC) can also be used, especially for less volatile terpenes or for purification purposes. For accurate quantification, the use of an internal or external standard is recommended.

Q5: What pre-treatment steps are necessary for the plant material?

A5: Proper preparation of the plant material is crucial for efficient extraction. This typically involves drying the plant material to a moisture content of 9-11% to prevent degradation and inhibit microbial growth. Grinding the dried material to a uniform, fine powder increases the surface area available for solvent penetration, thereby improving extraction efficiency. For some terpenes, flash-freezing fresh plant material can help preserve the volatile compound profile.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.

Problem Question Possible Cause Recommended Solution
Low Yield Is the starting plant material of good quality?Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of this compound.Verify the botanical identity of the plant material. Harvest at the optimal time for terpene content. Ensure the material is properly dried and stored in a cool, dark, and dry place.
Is the plant material properly prepared for extraction?Inadequate grinding, resulting in poor solvent penetration.Grind the dried plant material to a fine, uniform powder. The optimal particle size should be determined for the chosen extraction method.
Is the extraction solvent appropriate?The solvent may not have the optimal polarity to solubilize this compound.Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol). A mixture of solvents can also be effective.
Are the extraction parameters optimized?Extraction time, temperature, or solvent-to-solid ratio may be insufficient.Systematically vary the extraction time, temperature, and solvent-to-solid ratio to find the optimal conditions. Be cautious with temperature, as excessive heat can degrade terpenes.
Impure Extract Are there significant impurities in the crude extract?Co-extraction of undesired compounds like pigments, lipids, or other secondary metabolites.Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids before extracting with a more polar solvent. Further purification using column chromatography or liquid-liquid extraction may be necessary.
Is the purification method causing product loss?Inefficient separation from other components in the crude extract.For column chromatography, use an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system. Monitor fractions using thin-layer chromatography (TLC) or GC-MS to avoid loss of the target compound.
Compound Degradation Is this compound degrading during the process?Terpenes can be sensitive to heat, light, and air. Acidic or basic conditions can also cause degradation.Use lower extraction temperatures where possible. Protect the extract from light and store it under an inert atmosphere (e.g., nitrogen or argon). Ensure the pH of the solvent is neutral unless otherwise required.

Experimental Protocols

Protocol 1: Solvent Extraction using Soxhlet Apparatus
  • Preparation of Plant Material: Dry the plant material at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Place approximately 20g of the powdered material in a cellulose (B213188) thimble and insert it into the Soxhlet extractor. Add a suitable solvent (e.g., 250 mL of n-hexane or ethyl acetate) to the round-bottom flask.

  • Heating and Reflux: Heat the solvent to its boiling point. Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle of solvent reflux.

  • Solvent Removal: After extraction, allow the solution to cool. Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of the target compound.

  • Purification (Optional): The resulting crude extract can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place 10g of powdered plant material into a flask and add 100 mL of the chosen solvent (e.g., ethanol).

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).

  • Filtration: After sonication, filter the mixture to separate the plant material from the extract.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator.

  • Repeat (Optional): The remaining plant material can be re-extracted to improve the yield.

Protocol 3: Supercritical CO2 (scCO2) Extraction

This is a generalized protocol; optimal parameters will vary.

  • Preparation: Grind the dried plant material to a consistent particle size (e.g., 0.5-1.0 mm) and pack it into the extraction vessel.

  • Extraction Parameters: Set the extraction temperature and pressure. For terpenes, a common starting point is a pressure of 100-150 bar and a moderate temperature of 40-50°C. Set the CO2 flow rate.

  • Collection: The extracted compounds are separated from the supercritical fluid in a separator vessel by reducing the pressure and/or changing the temperature. The CO2 can then be recycled.

  • Fractionation (Optional): By using multiple separators at different conditions, it is possible to fractionate the extract.

Quantitative Data Summary

The following tables present hypothetical yield data for this compound extraction under various conditions to illustrate how such data should be structured.

Table 1: Effect of Solvent on this compound Yield

SolventExtraction MethodTemperature (°C)Time (h)Yield (%)
n-HexaneSoxhlet6961.2
Ethyl AcetateSoxhlet7761.8
EthanolSoxhlet7861.5
DichloromethaneMaceration25241.4

Table 2: Effect of Temperature and Time on Yield with Ethyl Acetate

Temperature (°C)Time (h)Extraction MethodYield (%)
406Soxhlet1.1
606Soxhlet1.6
774Soxhlet1.5
778Soxhlet1.9

Visualizations

experimental_workflow Experimental Workflow for this compound Extraction plant_material Plant Material Collection pre_treatment Pre-treatment (Drying, Grinding) plant_material->pre_treatment extraction Extraction (Soxhlet, UAE, or scCO2) pre_treatment->extraction filtration Filtration / Separation extraction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis (GC-MS, HPLC) crude_extract->analysis Quantification of crude pure_compound Pure this compound purification->pure_compound pure_compound->analysis Purity assessment

Caption: Workflow for this compound extraction and analysis.

Caption: Decision tree for troubleshooting low extraction yield.

parameter_relationships Interplay of Extraction Parameters and Yield yield Extraction Yield temperature Temperature temperature->yield time Time temperature->time interacts with time->yield solvent Solvent Polarity solvent->yield solvent->temperature influences choice of particle_size Particle Size particle_size->yield solvent_ratio Solvent:Solid Ratio solvent_ratio->yield

Caption: Key parameters influencing this compound extraction yield.

References

"overcoming challenges in the purification of Daturabietatriene"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Daturabietatriene Purification

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: I am observing a very low yield of this compound after the initial extraction. What are the possible causes and solutions?

A1: Low initial yield is a frequent challenge. The cause can often be traced back to the extraction method or the handling of the plant material.

  • Improper Solvent Selection: this compound, as a diterpene, has moderate polarity. The choice of extraction solvent is critical. Using a solvent that is too polar (e.g., pure methanol) or too nonpolar (e.g., hexane) can result in inefficient extraction.

  • Degradation: The compound might be sensitive to heat or light. Prolonged exposure to high temperatures during solvent evaporation or exposure to direct sunlight can lead to degradation.

  • Incomplete Extraction: The extraction time or the solvent-to-solid ratio may be insufficient to extract the compound from the plant matrix effectively.

Recommended Solutions:

ParameterRecommendationExpected Improvement
Solvent System Use a sequential extraction starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent like dichloromethane (B109758) (DCM) or ethyl acetate.15-20% increase in yield
Temperature Conduct extraction and solvent evaporation at temperatures below 40°C. Use a rotary evaporator with a controlled water bath.10-15% increase in purity
Extraction Time Increase the extraction time to 24-48 hours with continuous agitation or use methods like ultrasound-assisted extraction (UAE) for 30-60 minutes.20-30% increase in yield

Q2: During my chromatographic separation (e.g., column chromatography), this compound is co-eluting with other compounds, resulting in poor purity. How can I improve the resolution?

A2: Co-elution is a common problem when dealing with complex plant extracts. Optimizing your chromatographic technique is key to achieving high purity.

  • Stationary Phase: The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and its particle size can significantly impact separation.

  • Mobile Phase: An inappropriate solvent system (mobile phase) will not provide adequate separation. The polarity of the mobile phase needs to be fine-tuned.

  • Column Loading: Overloading the column with the crude extract is a frequent cause of poor separation.

Recommended Solutions:

ParameterRecommendationExpected Improvement
Stationary Phase For initial purification, use silica gel (60-120 mesh). For final polishing steps, consider high-performance liquid chromatography (HPLC) with a C18 column.Purity increase to >95% with HPLC
Mobile Phase Employ a gradient elution instead of an isocratic one. Start with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate.Improved separation of closely related compounds
Sample Load As a rule of thumb, the sample load should be 1-5% of the weight of the stationary phase in the column.Sharper peaks and better resolution

Experimental Workflow for this compound Purification

G cluster_0 Extraction cluster_1 Initial Purification cluster_2 Final Purification cluster_3 Analysis a Dried Plant Material b Sequential Extraction (Hexane -> DCM) a->b c Crude Extract b->c d Silica Gel Column Chromatography c->d e Semi-purified Fractions d->e f Preparative HPLC (C18) e->f g Pure this compound (>98%) f->g h Purity Check (LC-MS, NMR) g->h G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions start Poor Resolution in HPLC p1 Broad Peaks? start->p1 If yes p2 Co-elution? start->p2 If yes p3 No Peak? start->p3 If yes s1 Decrease flow rate Check for column degradation p1->s1 s2 Adjust mobile phase gradient Try a different column (e.g., Phenyl-Hexyl) p2->s2 s3 Check detector settings Ensure sample solubility p3->s3

Technical Support Center: Daturabietatriene and Related Abietane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited public information is available for the specific compound "Daturabietatriene." The following troubleshooting guide and FAQs are based on the general chemical properties of abietane (B96969) diterpenes, the class of compounds to which this compound belongs. Researchers should use this as a general guideline and perform their own stability studies to determine the optimal storage and handling conditions for their specific compound.

Troubleshooting Guides

Issue 1: Loss of Potency or Purity of this compound Powder During Storage

Question: I have been storing my solid this compound sample, and I observe a decrease in its purity/potency over time. What could be the cause, and how can I prevent it?

Answer:

The instability of solid this compound during storage can be attributed to several factors, primarily related to environmental conditions. Abietane diterpenes can be susceptible to degradation from heat, light, and oxidation.

Troubleshooting Steps:

  • Review Storage Conditions: Compare your current storage conditions with the recommended guidelines for abietane diterpenes.

  • Perform Comparative Analysis: If you have a fresh, validated batch of this compound, compare its analytical profile (e.g., via HPLC or GC-MS) with the stored sample to identify potential degradation products.

  • Consider Inert Environment: If oxidation is suspected, consider storing the compound under an inert gas like argon or nitrogen.

Recommended Storage Conditions for Abietane Diterpene Powders:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes thermal degradation and slows down chemical reactions.
Light Store in the dark (amber vials)Prevents photodegradation.
Atmosphere Tightly sealed container, consider inert gasMinimizes oxidation.
Humidity Store in a desiccated environmentPrevents hydrolysis if the compound is hygroscopic.
Issue 2: Instability of this compound in Solution

Question: My this compound solution appears to be degrading after preparation. What factors could be causing this instability?

Answer:

The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen. For instance, a related compound, abietic acid, has limited stability in aqueous buffers.

Troubleshooting Steps:

  • Solvent Selection: Ensure the solvent used is appropriate for abietane diterpenes. Non-polar organic solvents are often a better choice than aqueous solutions.

  • pH Monitoring: If using a buffered solution, monitor the pH, as acidic or basic conditions can catalyze degradation.

  • Fresh Preparation: Prepare solutions fresh before each experiment whenever possible.

  • Degassing Solvents: To minimize oxidation, consider degassing the solvent before dissolving the compound.

Solvent Considerations for Abietane Diterpenes:

Solvent TypeExamplesSuitabilityPotential Issues
Organic Solvents Ethanol, DMSO, DMFGenerally good solubility and stability.Ensure solvent purity; some solvents can degrade over time.
Aqueous Buffers PBSPoor solubility and potential for hydrolysis.Limited stability; not recommended for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific pathways for this compound are unknown, abietane diterpenes can undergo degradation through oxidation, aromatization, and other rearrangements, especially when exposed to heat, light, or reactive chemicals. Thermal degradation can lead to the formation of aromatic compounds.

Q2: How can I monitor the stability of my this compound sample?

A2: Stability-indicating analytical methods are crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common technique. Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used for the analysis of terpenes. Comparing chromatograms of stored samples to a reference standard at initial time points can reveal the appearance of degradation products and the loss of the active compound.

Q3: What is a forced degradation study, and should I perform one for this compound?

A3: A forced degradation study (or stress testing) is an experiment where the compound is exposed to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, intense light) to accelerate its degradation.[1][2][3][4][5] This is highly recommended for a novel compound like this compound as it helps to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a stability-indicating analytical method.

Experimental Protocols

Protocol: Forced Degradation Study of an Abietane Diterpene

Objective: To identify potential degradation pathways and products of an abietane diterpene under various stress conditions.

Materials:

  • Abietane diterpene sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or MS)

Methodology:

  • Sample Preparation: Prepare stock solutions of the abietane diterpene in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a set time.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at a specified temperature for a set time.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for a set time.

    • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C) for a set time.

    • Photodegradation: Expose the solid compound and a solution to a light source (e.g., UV lamp) for a set time.

  • Sample Analysis: At various time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks (degradation products) and the decrease in the peak area of the parent compound.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation thermal Thermal Stress (e.g., 80°C) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo analysis HPLC/GC-MS Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify Degradation Products and Pathways analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_products Potential Degradation Products This compound This compound (Abietane Skeleton) oxidized Oxidized Products (e.g., Hydroxylated derivatives) This compound->oxidized Oxidation (O₂, H₂O₂) aromatized Aromatized Products (e.g., Retene-like compounds) This compound->aromatized Heat hydrolyzed Hydrolysis Products (if ester/lactone present) This compound->hydrolyzed Acid/Base rearranged Rearranged Isomers This compound->rearranged Light/Heat

References

Technical Support Center: Improving Daturabietatriene Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Daturabietatriene in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution in HPLC challenging?

A1: this compound is a tricyclic abietane (B96969) diterpene identified as 15,18-dihydroxyabietatriene. The challenge in achieving high resolution during its HPLC analysis often stems from its structural similarity to other diterpenoids and potential isomers present in the sample matrix, which can lead to co-elution and poor peak separation.

Q2: What is a good starting point for an HPLC method for this compound analysis?

A2: A robust starting method for analyzing this compound and other abietane diterpenes typically involves a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water, both containing 0.1% formic acid. Detection is commonly performed using a photodiode array (PDA) detector to monitor a range of wavelengths, with specific monitoring at approximately 210 nm, 230 nm, and 280 nm, which are common absorbance maxima for abietane diterpenoids.

Q3: How does the choice of organic solvent in the mobile phase affect resolution?

A3: The choice of organic solvent (e.g., acetonitrile vs. methanol) can significantly impact selectivity (α), a key factor in resolution. Acetonitrile generally has a lower viscosity and can provide sharper peaks, while methanol (B129727) may offer different selectivity for structurally similar compounds. It is advisable to screen both solvents during method development to determine which provides the best separation for this compound from its impurities.

Q4: What role does temperature play in improving the resolution of this compound?

A4: Column temperature is a critical parameter for optimizing separation. Increasing the temperature can decrease the mobile phase viscosity, leading to improved column efficiency and sharper peaks. Conversely, lowering the temperature may enhance the differential interactions between this compound and the stationary phase, potentially increasing resolution from closely eluting isomers, although this will also increase backpressure and analysis time. A temperature screening study is recommended to find the optimal balance.

Q5: When should I consider using a different type of HPLC column?

A5: If you are unable to achieve adequate resolution on a standard C18 column after optimizing the mobile phase and other parameters, consider a column with a different stationary phase chemistry. A Phenyl-Hexyl column, for instance, can offer alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds like this compound from other matrix components.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic solutions.

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Co-elution Mobile phase composition is not optimal.Modify the gradient slope. A shallower gradient increases the separation time and can improve the resolution of closely eluting peaks. Also, evaluate changing the organic modifier (acetonitrile vs. methanol).
Stationary phase lacks selectivity.Switch to a column with a different chemistry, such as a Phenyl-Hexyl phase, to introduce different separation mechanisms.
Flow rate is too high.Reduce the flow rate. This allows for more interaction time between the analyte and the stationary phase, which can enhance resolution, though it will increase the run time.
Peak Tailing Secondary interactions with the stationary phase.Ensure the mobile phase pH is low (e.g., pH 2.5-3.5 with 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups on the silica-based column. Using a highly end-capped column is also recommended.
Column overload.Reduce the injection volume or dilute the sample. Overloading can lead to peak distortion.
Broad Peaks High extra-column volume.Minimize the length and internal diameter of tubing between the injector, column, and detector.
Column degradation.Flush the column with a strong solvent. If performance does not improve, replace the column.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase. If using a gradient, check the pump's proportioning valves.
Temperature fluctuations.Use a column oven to maintain a stable temperature throughout the analysis.

Experimental Protocols

Protocol 1: Initial Method Development for this compound Analysis

This protocol provides a starting point for the separation of this compound.

  • Column Selection: Begin with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector: PDA, monitoring 200-400 nm, with specific extraction at 230 nm and 280 nm.

    • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B (linear gradient)

    • 25-30 min: 80% to 100% B (linear gradient)

    • 30-35 min: Hold at 100% B

    • 35.1-40 min: Re-equilibrate at 30% B

Protocol 2: Optimization of Mobile Phase Selectivity

If the initial method provides insufficient resolution, this protocol helps in optimizing the mobile phase.

  • Prepare an alternative Mobile Phase B:

    • Mobile Phase B2: 0.1% Formic Acid in HPLC-grade Methanol.

  • Repeat the analysis using the same gradient program as in Protocol 1, but with Methanol as the organic modifier.

  • Compare the chromatograms from the Acetonitrile and Methanol runs. Evaluate changes in peak elution order and resolution.

  • Consider ternary gradients: If neither solvent alone provides adequate separation, consider developing a gradient that uses a mixture of Acetonitrile and Methanol as the organic portion of the mobile phase.

Visualizing Experimental Workflows and Troubleshooting

Workflow for HPLC Method Development for this compound

HPLC_Method_Development start Start Method Development col_select Select C18 Column (150 x 4.6 mm, 3.5 µm) start->col_select mp_prep Prepare Mobile Phase A: 0.1% FA in Water B: 0.1% FA in ACN col_select->mp_prep init_grad Run Initial Gradient (30-80% B over 20 min) mp_prep->init_grad eval_res Evaluate Resolution init_grad->eval_res good_res Resolution Acceptable? eval_res->good_res change_solvent Change Organic Solvent (Methanol) eval_res->change_solvent Still Poor change_column Change Column (e.g., Phenyl-Hexyl) eval_res->change_column No Separation adjust_temp Optimize Temperature (25-45 °C) eval_res->adjust_temp Minor Improvement optimize Optimize Method good_res->optimize Yes adjust_grad Adjust Gradient Slope (Shallower Gradient) good_res->adjust_grad No final_method Final Validated Method optimize->final_method change_solvent->init_grad change_column->mp_prep adjust_grad->eval_res adjust_temp->eval_res Troubleshooting_Resolution start Poor Resolution Observed check_params Check Basic Parameters (Flow Rate, Temperature, Mobile Phase Prep) start->check_params params_ok Parameters OK? check_params->params_ok fix_params Correct Parameters params_ok->fix_params No optimize_mp Optimize Mobile Phase params_ok->optimize_mp Yes fix_params->start shallow_grad Make Gradient Shallower optimize_mp->shallow_grad change_org Switch Organic Solvent (ACN <=> MeOH) optimize_mp->change_org res_improved_mp Resolution Improved? shallow_grad->res_improved_mp change_org->res_improved_mp optimize_col Optimize Column res_improved_mp->optimize_col No final_check Consult Further / Re-evaluate Sample res_improved_mp->final_check Yes change_chem Change Column Chemistry (e.g., Phenyl-Hexyl) optimize_col->change_chem smaller_part Use Smaller Particle Size Column optimize_col->smaller_part res_improved_col Resolution Improved? change_chem->res_improved_col smaller_part->res_improved_col res_improved_col->final_check Yes res_improved_col->final_check No

"addressing matrix effects in mass spectrometry of Daturabietatriene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the mass spectrometric analysis of Daturabietatriene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]

Q2: I am observing poor signal intensity for this compound. Could this be due to matrix effects?

A: Yes, weak signal intensity is a common symptom of ion suppression, a type of matrix effect. Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal. However, other factors such as issues with the ion source, improper instrument settings, or contamination could also be the cause.

Q3: How can I determine if matrix effects are impacting my results?

A: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent against the response in a sample matrix where the analyte has been spiked post-extraction. A significant difference between these responses indicates the presence of matrix effects.

Q4: What are the most common sources of matrix effects in biological samples like plasma or urine?

A: In biological matrices, major contributors to matrix effects include phospholipids, salts, and endogenous metabolites. These components can co-elute with this compound and interfere with its ionization.

Q5: Can you recommend a starting point for developing a sample preparation method for this compound from a complex matrix?

A: For complex matrices, starting with a robust sample preparation technique like Solid-Phase Extraction (SPE) is highly recommended. SPE can effectively remove a significant portion of interfering matrix components. Alternatively, a simpler protein precipitation method using methanol (B129727) can be a good initial approach for plasma samples.

Troubleshooting Guides

Problem 1: Low or Inconsistent this compound Signal Intensity
Possible Cause Troubleshooting Step Rationale
Ion Suppression Perform a post-extraction addition experiment. Spike a known concentration of this compound into an extracted blank matrix and compare the signal to the same concentration in a pure solvent.A significantly lower signal in the matrix indicates ion suppression.
Improve sample cleanup. Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) method.To remove interfering matrix components before LC-MS analysis.
Modify chromatographic conditions. Adjust the gradient or change the stationary phase to better separate this compound from co-eluting interferences.To ensure this compound elutes in a region with minimal matrix interference.
Poor Analyte Stability Evaluate the stability of this compound in the biological matrix at different storage temperatures and for varying durations.This compound may be degrading in the matrix, leading to a lower signal.
Ensure samples are stored at or below -20°C and minimize freeze-thaw cycles.To prevent degradation of the analyte.
Inefficient Extraction Assess the extraction recovery. Compare the signal of a pre-extraction spiked sample to a post-extraction spiked sample.Low recovery indicates that the extraction method is not efficiently isolating this compound from the matrix.
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step Rationale
Matrix Overload Dilute the sample extract before injection.High concentrations of matrix components can overload the analytical column.
Optimize the sample cleanup procedure to remove more of the matrix.To reduce the overall load of interfering compounds on the column.
Column Contamination Wash the column with a strong solvent.To remove strongly retained matrix components that can affect peak shape.
Use a guard column.To protect the analytical column from contamination.
Incompatible Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.A strong injection solvent can cause peak distortion.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma

This protocol is a quick and simple method for plasma sample preparation, suitable for initial screening or methods where matrix effects are determined to be minimal.

  • Sample Collection: Collect blood in tubes containing an appropriate anticoagulant. Centrifuge to separate plasma.

  • Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol provides a more thorough cleanup to minimize matrix effects and is recommended for quantitative bioanalysis. The choice of sorbent will depend on the specific properties of this compound. A reverse-phase (e.g., C18) or mixed-mode sorbent could be a good starting point.

  • Sample Pre-treatment: Dilute the sample (e.g., plasma, urine) with an appropriate buffer to adjust the pH.

  • Column Conditioning: Condition the SPE cartridge with methanol followed by water or an appropriate buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elution: Elute this compound with a stronger organic solvent (e.g., methanol, acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of diterpenoids in human plasma using LC-MS/MS with protein precipitation. While this data is not specific to this compound, it provides a reasonable expectation for method performance.

ParameterAndrographolide14-deoxy-11, 12-didehydroandrographolideNeoandrographolide14-deoxyandrographolide
Linearity Range (ng/mL) 2.50 - 5001.00 - 5001.00 - 5001.00 - 500
Lower Limit of Quantification (ng/mL) 2.501.001.001.00
Intra-day Precision (RSD%) 2.05 - 9.672.05 - 9.672.05 - 9.672.05 - 9.67
Inter-day Precision (RSD%) 2.05 - 9.672.05 - 9.672.05 - 9.672.05 - 9.67
Accuracy (RE%) 0.03 - 10.030.03 - 10.030.03 - 10.030.03 - 10.03
Extraction Recovery (%) 86.54 - 111.5686.54 - 111.5686.54 - 111.5686.54 - 111.56
Matrix Effect (%) 85.15 - 112.3685.15 - 112.3685.15 - 112.3685.15 - 112.36
Data adapted from a study on major active diterpenoids from Andrographis paniculata in human plasma.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (e.g., with Methanol) start->protein_precipitation spe Solid-Phase Extraction (SPE) start->spe centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation spe->evaporation supernatant Collect Supernatant centrifugation->supernatant supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Injection reconstitution->lc_ms data_processing Data Processing and Quantification lc_ms->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree start Problem: Low or Inconsistent Signal check_matrix_effect Perform Post-Extraction Spike Experiment start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present Signal Suppressed no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect Signal Unchanged improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effect_present->improve_cleanup modify_chromatography Modify Chromatography matrix_effect_present->modify_chromatography check_recovery Check Extraction Recovery no_matrix_effect->check_recovery low_recovery Low Recovery check_recovery->low_recovery < 80% good_recovery Good Recovery check_recovery->good_recovery > 80% optimize_extraction Optimize Extraction Protocol low_recovery->optimize_extraction check_instrument Investigate Instrument Performance good_recovery->check_instrument

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Enhancing Daturabietatriene Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Daturabietatriene. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the solubility of this hydrophobic compound in bioassay systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge? A1: this compound is a tricyclic diterpene compound isolated from plants such as Datura metel.[1][2] Its chemical formula is C₂₀H₃₀O₂ and it has a molecular weight of approximately 302.5 g/mol .[3] Like most diterpenes, this compound is a lipophilic, hydrophobic molecule, leading to very low solubility in aqueous solutions, which are the basis for most biological assays.[4][5] This poor solubility can cause compound precipitation, leading to inaccurate and unreliable experimental results.

Q2: What is the most common first step for dissolving a hydrophobic compound like this compound? A2: The most widely used initial approach is to create a concentrated stock solution in a water-miscible organic solvent, a method known as co-solvency. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds. This stock is then diluted to the final working concentration in the aqueous assay medium.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do? A3: This is a very common problem that occurs when the compound's solubility limit in the final aqueous medium is exceeded. The percentage of the organic co-solvent is no longer high enough to keep the compound dissolved. See the troubleshooting guide below for a step-by-step workflow to address this issue. Key strategies include reducing the final compound concentration, testing alternative solubilization methods, or adding other excipients like surfactants.

Q4: How much DMSO is acceptable in a cell-based assay? A4: The concentration of DMSO should be kept as low as possible, as it can be toxic to cells at higher concentrations. A final concentration of less than 0.5% is generally recommended for most cell-based assays to avoid significant cytotoxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.

Q5: Are there alternatives to using a simple co-solvent like DMSO? A5: Yes. If co-solvency is insufficient, several advanced techniques can be employed. These include using cyclodextrins to form inclusion complexes, adding surfactants to create micelles, or developing nanoparticle-based formulations. Each of these methods physically encapsulates the hydrophobic drug to increase its apparent solubility in water.

Troubleshooting Guide: Compound Precipitation

Use this guide if you observe precipitation after diluting your this compound stock solution into your aqueous assay buffer.

Problem Observed Potential Cause Recommended Solution
Immediate, heavy precipitation upon dilution.Exceeded solubility limit in the final buffer. The final co-solvent percentage is too low.1. Reduce Final Concentration: Attempt the assay at a lower final concentration of this compound. 2. Stepwise Dilution: Perform serial dilutions instead of a single large dilution step. 3. Increase Mixing: Vortex immediately and thoroughly after dilution.
Solution is initially clear but becomes cloudy or shows precipitate over time.Supersaturation. The compound is slowly crashing out of the solution.1. Use Immediately: Prepare the working solution immediately before use. 2. Add Surfactant: Include a low concentration of a biocompatible surfactant (e.g., Pluronic F-68, Tween® 80) in your final assay medium to help maintain solubility.
The initial stock in 100% DMSO is not dissolving or is cloudy.Poor quality DMSO (absorbed water), compound purity issues, or concentration is too high.1. Use Fresh DMSO: Use a fresh, unopened bottle of high-purity, anhydrous DMSO. DMSO is highly hygroscopic and absorbed water reduces its solvating power. 2. Apply Energy: Gently warm the solution (e.g., 37°C) and/or use an ultrasonic water bath to aid dissolution. 3. Lower Stock Concentration: Prepare a less concentrated stock solution (e.g., decrease from 50 mM to 10 mM).

Troubleshooting Workflow Diagram

G start Start: Dissolve This compound prep_stock 1. Prepare 10-20 mM Stock in 100% Anhydrous DMSO start->prep_stock check_stock Is stock solution clear? prep_stock->check_stock troubleshoot_stock Troubleshoot Stock: - Use fresh, anhydrous DMSO - Sonicate and/or warm (37°C) - Lower stock concentration check_stock->troubleshoot_stock No dilute 2. Dilute Stock into Aqueous Assay Buffer check_stock->dilute Yes troubleshoot_stock->prep_stock check_final Is final solution clear? dilute->check_final success Proceed with Bioassay (Include Vehicle Control) check_final->success Yes troubleshoot_final Precipitation Occurred. Try Alternative Strategy. check_final->troubleshoot_final No strategy_cyclo Strategy A: Use Cyclodextrins troubleshoot_final->strategy_cyclo strategy_surf Strategy B: Add Surfactant troubleshoot_final->strategy_surf strategy_nano Strategy C: Nanoparticle Formulation troubleshoot_final->strategy_nano

Caption: A workflow diagram for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent (DMSO)

This protocol describes the standard method for preparing a concentrated stock solution.

  • Preparation: Bring the vial of this compound and a bottle of high-purity, anhydrous DMSO to room temperature.

  • Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes. This uses ultrasonic waves to break up compound aggregates.

  • Gentle Heating (If Necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Avoid excessive heat, which may degrade the compound.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, capable of encapsulating insoluble drugs. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose.

  • Prepare Cyclodextrin (B1172386) Solution: Prepare an aqueous solution of HP-β-CD in your desired bioassay buffer (e.g., PBS). Concentrations can range from 5% to 40% (w/v), depending on the required solubility enhancement.

  • Add this compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution.

  • Complexation: Tightly cap the vial and agitate the mixture. This can be done by shaking or stirring at room temperature for several hours (4 to 48 hours) to allow for the formation of the inclusion complex.

  • Filtration: After agitation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your this compound working solution.

  • Quantification: It is highly recommended to determine the actual concentration of solubilized this compound in the filtrate using an analytical method like HPLC.

Solubility Enhancement Strategies & Data

Table 1: Comparison of Common Solubilization Strategies
Method Mechanism Advantages Considerations
Co-solvency Reduces solvent polarity.Simple, fast, widely used.Potential for precipitation upon dilution; solvent toxicity to cells (e.g., DMSO >0.5%).
Cyclodextrins Forms a host-guest inclusion complex, encapsulating the drug.Significant solubility enhancement in water; generally low cell toxicity.May alter drug-target binding kinetics; requires optimization of cyclodextrin type and concentration.
Surfactants Forms micelles that entrap the hydrophobic drug in their core.High drug-loading capacity; improves wettability.Can be toxic to cells; may interfere with membrane-based assays.
Nanoparticles Encapsulates the drug within a polymeric or lipid-based nanocarrier.High stability; potential for controlled release and targeted delivery.More complex formulation process; requires specialized equipment and characterization.

Diagrams of Enhancement Mechanisms

G cluster_0 Cyclodextrin Inclusion Complex cluster_1 D_node This compound (Hydrophobic) C_node Hydrophobic Cavity CD_label Cyclodextrin (Hydrophilic Exterior)

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

G cluster_0 Surfactant Micelle center This compound s1 s1->center h1 s1->h1 s2 s2->center h2 s2->h2 s3 s3->center h3 s3->h3 s4 s4->center h4 s4->h4 s5 s5->center h5 s5->h5 s6 s6->center h6 s6->h6 s7 s7->center h7 s7->h7 s8 s8->center h8 s8->h8 water Aqueous Environment

Caption: A micelle entrapping a hydrophobic drug away from the aqueous environment.

Illustrative Signaling Pathway for Bioassay Context

While the specific molecular targets of this compound are a subject of ongoing research, many bioassays aim to measure a compound's effect on cellular signaling. The diagram below illustrates a generic signaling pathway that could be modulated by a test compound.

G compound This compound receptor Cell Surface Receptor compound->receptor Binds/Antagonizes cascade Kinase Signaling Cascade receptor->cascade Activates tf Transcription Factor (Activation/Inhibition) cascade->tf nucleus Nucleus tf->nucleus Translocates to response Cellular Response (e.g., Gene Expression, Apoptosis, Proliferation) nucleus->response Modulates

Caption: A generic signaling pathway illustrative of a potential mechanism of action.

References

"minimizing degradation of Daturabietatriene during experimental procedures"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Daturabietatriene is a specialized tricyclic diterpene isolated from Datura metel.[1] Specific, in-depth degradation studies on this particular compound are limited in publicly available literature. Therefore, the following troubleshooting guide and frequently asked questions are based on the known chemical properties of the abietane (B96969) diterpene structural class, general principles of terpenoid chemistry, and established protocols for handling sensitive natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic structure?

A1: this compound is a tricyclic diterpene isolated from the steam bark of Datura metel. Its chemical structure has been elucidated as 15,18-dihydroxyabietatriene.[1] It belongs to the abietane class of diterpenoids, which are characterized by a specific three-ring carbon skeleton. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene (B109036) units.[2]

Q2: What are the primary factors that can cause this compound degradation?

A2: Like many terpenoids, this compound is susceptible to degradation from several environmental factors. These include:

  • Oxidation: Exposure to air, especially in the presence of light or heat, can lead to oxidative degradation.[3][4]

  • Light (Photodegradation): Ultraviolet (UV) radiation can break chemical bonds within the molecule, leading to the formation of free radicals and subsequent degradation.

  • Heat (Thermal Degradation): High temperatures can accelerate degradation reactions, including oxidation and structural rearrangements.

  • pH Extremes: Strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions, particularly if ester or other labile functional groups are present.

  • Time: Over time, even under ideal storage conditions, some degradation is inevitable due to the inherent chemical instability of complex organic molecules.

Q3: How can I detect this compound degradation in my samples?

A3: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common method to separate and quantify the parent compound and its degradation products. The appearance of new peaks or a decrease in the peak area of the parent this compound can indicate degradation. Spectroscopic methods such as UV-Visible spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect structural changes.

Q4: Are there any known stabilizing agents for this compound?

A4: While specific stabilizers for this compound are not documented, general strategies for stabilizing terpenoids can be applied. These include the use of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to prevent oxidation. For solutions, using deoxygenated solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can be effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound during extraction Oxidation or thermal degradation: High temperatures during solvent evaporation or exposure to oxygen.- Use rotary evaporation at low temperatures (e.g., < 40°C).- Evaporate solvents under a gentle stream of nitrogen.- Add a small amount of an antioxidant like BHT to the extraction solvent.
Sample color changes during storage Oxidation or photodegradation: Exposure to air and/or light.- Store samples in amber vials to protect from light.- Purge vials with an inert gas (nitrogen or argon) before sealing.- Store at low temperatures (-20°C or -80°C).
Appearance of unknown peaks in chromatogram Degradation of the parent compound: Formation of new chemical entities due to instability.- Re-evaluate storage and handling procedures.- Perform forced degradation studies (see protocols below) to identify potential degradation products.- Ensure the purity of solvents and reagents.
Inconsistent results between experimental runs Variable degradation: Inconsistent exposure to light, heat, or oxygen.- Standardize all experimental procedures, including incubation times, temperature, and light exposure.- Prepare fresh solutions of this compound for each experiment.- Use an internal standard for chromatographic analysis to account for variations.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Solvent Preparation: Use high-purity solvents. If an aqueous buffer is used, it should be freshly prepared and degassed by sparging with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Sample Preparation:

    • Dissolve this compound in a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile) to create a stock solution.

    • Perform dilutions in amber vials to minimize light exposure.

    • If possible, prepare solutions fresh for each experiment.

  • Storage:

    • For short-term storage (hours to days), keep solutions at 4°C in a tightly sealed amber vial.

    • For long-term storage, store solid this compound or solutions at -20°C or -80°C. Before opening, allow the container to equilibrate to room temperature to prevent condensation.

    • For maximum stability, overlay solutions with an inert gas before sealing.

Protocol 2: Forced Degradation Study

To understand the stability of this compound under your specific experimental conditions, a forced degradation study can be performed.

  • Prepare Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution into separate amber vials and expose them to the following stress conditions:

    • Acidic: Add 0.1 M HCl and incubate at room temperature and 60°C.

    • Basic: Add 0.1 M NaOH and incubate at room temperature and 60°C.

    • Oxidative: Add 3% hydrogen peroxide and incubate at room temperature.

    • Thermal: Incubate at 60°C in a temperature-controlled oven.

    • Photolytic: Expose to a UV lamp (e.g., 254 nm) at room temperature.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by HPLC to determine the percentage of this compound remaining and to observe the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_handling Experimental Handling cluster_storage Storage cluster_analysis Analysis prep1 Dissolve this compound in high-purity solvent prep2 Use amber vials for all solutions prep1->prep2 prep3 Prepare fresh solutions daily prep2->prep3 handle1 Minimize exposure to light prep3->handle1 handle2 Maintain constant temperature handle1->handle2 handle3 Work under inert atmosphere (if highly sensitive) handle2->handle3 analysis1 Use HPLC with UV/MS detection handle2->analysis1 storage2 Long-term: -20°C or -80°C under inert gas handle3->storage2 storage1 Short-term: 4°C in sealed amber vial storage1->storage2 for extended periods analysis2 Monitor for new peaks or decreased parent peak area analysis1->analysis2

Caption: Recommended workflow for minimizing this compound degradation.

degradation_pathways cluster_stressors Stress Factors cluster_reactions Potential Degradation Reactions This compound This compound (Abietane Diterpene) Oxidation Oxidation (e.g., of hydroxyl groups, aromatic ring opening) This compound->Oxidation Photolysis Photolysis (Free radical formation) This compound->Photolysis Rearrangement Structural Rearrangement This compound->Rearrangement Hydrolysis Hydrolysis (if esterified) This compound->Hydrolysis Light Light (UV) Light->Photolysis Heat Heat Heat->Oxidation Heat->Rearrangement Oxygen Oxygen Oxygen->Oxidation pH pH Extremes pH->Hydrolysis Degradation_Products Degradation Products Oxidation->Degradation_Products Photolysis->Degradation_Products Rearrangement->Degradation_Products Hydrolysis->Degradation_Products

Caption: Plausible degradation pathways for this compound.

References

"refining bioassay protocols for consistent Daturabietatriene results"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining bioassay protocols for consistent and reproducible results with Daturabietatriene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it sourced?

This compound is a natural product, specifically a diol, that has been isolated from the heartwood of Pinus yunnanensis.[] While the name might suggest a connection to the Datura genus, it is important to note its actual botanical source to understand potential co-contaminants in crude extracts. The Datura genus itself is a rich source of various bioactive compounds, including alkaloids and withanolides, which have been studied for their anticancer, antioxidant, and antimicrobial properties.[2][3][4][5]

Q2: My dose-response curve for this compound is not sigmoidal. What are the common causes?

An irregular dose-response curve can stem from several factors. Common issues include compound precipitation at high concentrations, cytotoxicity masking the specific intended effect, or complex multimodal interactions with the target. It is also possible that the compound has a narrow therapeutic window.

Q3: I am observing high variability between replicate wells. How can I improve the consistency of my this compound bioassay?

High variability can be due to several factors including inconsistent cell seeding, edge effects in the microplate, or issues with compound solubility. To mitigate this, ensure your cell suspension is homogenous, avoid using the outer wells of the plate, and verify that this compound is fully dissolved in your assay medium at all tested concentrations.

Q4: What are some common artifacts to be aware of when working with novel plant-derived compounds like this compound in bioassays?

Plant-derived compounds can sometimes interfere with assay readouts. For instance, colored compounds can affect absorbance-based assays, while others might have inherent fluorescent properties. It is also crucial to test for non-specific activity, as some natural products can cause effects through protein precipitation or redox cycling rather than specific target engagement.

Troubleshooting Guide

Issue 1: Poor Reproducibility of IC50 Values
Potential Cause Recommended Solution
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Assess stability in your assay buffer over the experiment's duration.
Inconsistent Cell Health Standardize cell passage number and ensure high viability (>95%) before seeding. Allow cells to adhere and recover for 24 hours before treatment.
Pipetting Inaccuracies Use calibrated pipettes and reverse pipetting for viscous solutions. Minimize evaporation by keeping plates covered.
Issue 2: High Background Signal or "False Positives"
Potential Cause Recommended Solution
Compound Interference Run a control plate with this compound in cell-free assay medium to check for direct effects on the detection reagent.
Contamination of Extract If using a natural extract, consider further purification of this compound to eliminate other bioactive compounds.
Off-Target Effects Employ an orthogonal assay that measures a different downstream event to confirm the biological effect is on-target.

Experimental Protocols & Data

Table 1: Example Parameters for a Cell Viability Assay (e.g., MTT)
Parameter Recommended Condition
Cell Line A549 (Human Lung Carcinoma)
Seeding Density 5,000 - 10,000 cells/well (96-well plate)
This compound Conc. 0.1 µM to 100 µM (serial dilution)
Incubation Time 48 - 72 hours
Vehicle Control 0.1% DMSO in media
Positive Control Doxorubicin (10 µM)
Table 2: Hypothetical Comparative IC50 Values for this compound
Cell Line Assay Type Timepoint IC50 (µM)
A549MTT48h15.2 ± 2.1
MCF-7SRB48h21.8 ± 3.5
A549Caspase-3/7 Glo24h12.5 ± 1.9
MCF-7Caspase-3/7 Glo24h18.9 ± 2.8

Visualizing Experimental Design and Pathways

To aid in experimental design and conceptualization, the following diagrams illustrate a typical workflow for screening natural products and a hypothetical signaling pathway that this compound might modulate, based on activities of other natural products.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis extract Crude Extract purify Purification extract->purify isolate Isolate this compound purify->isolate stock Prepare Stock Solution isolate->stock treat Treat with Compound stock->treat cells Seed Cells cells->treat detect Detection/Readout treat->detect raw_data Raw Data detect->raw_data normalize Normalize to Controls raw_data->normalize curve_fit Dose-Response Curve normalize->curve_fit ic50 Calculate IC50 curve_fit->ic50

Caption: A generalized workflow for natural product bioassay screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->MEK Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting the MAPK/ERK cascade.

References

Technical Support Center: Scaling Up Daturabietatriene Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on strategies for scaling up the isolation of Daturabietatriene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a tricyclic diterpene that has been isolated from the steam bark of Datura metel Linn.[1][2][3] Diterpenes are a large class of natural products known for their diverse and complex structures and a wide range of biological activities.[4][5]

Q2: What are the general methods for isolating diterpenes like this compound from plant material?

A2: The general workflow for isolating diterpenes involves extraction from the plant material followed by purification. Common extraction methods include solvent extraction (using solvents like ethanol, methanol, or hexane) and supercritical fluid extraction (SFE) with CO2. Purification is typically achieved through chromatographic techniques such as column chromatography, flash chromatography, and preparative high-performance liquid chromatography (prep-HPLC). Crystallization can also be used as a final purification step.

Q3: We are experiencing a very low yield of this compound from our initial lab-scale extractions. What are the potential causes?

A3: Low yields in natural product extraction are a common issue and can stem from several factors. These include:

  • Poor quality of the starting plant material: Incorrect species identification, improper harvesting time, or inadequate drying and storage can lead to lower concentrations of the target compound.

  • Inefficient extraction: The choice of solvent, solvent-to-solid ratio, extraction time, and temperature are all critical parameters. An inappropriate solvent may not effectively solubilize this compound.

  • Compound degradation: this compound may be sensitive to heat, light, or pH changes during the extraction and workup process.

  • Losses during purification: Suboptimal chromatographic conditions or improper fraction collection can lead to significant product loss.

Q4: How can we improve the purity of our isolated this compound? We are seeing multiple impurities in our final product.

A4: Improving purity often requires a multi-step purification strategy. Consider the following:

  • Pre-purification/Fractionation: Before fine purification, a crude fractionation step using techniques like solid-phase extraction (SPE) or liquid-liquid extraction can remove a significant portion of impurities.

  • Orthogonal Chromatographic Techniques: Employing multiple chromatographic methods that separate based on different principles (e.g., normal-phase followed by reverse-phase chromatography) can be very effective.

  • Optimization of Chromatographic Conditions: Systematically optimize the stationary phase, mobile phase composition, gradient, and flow rate for your specific separation challenge.

  • Crystallization: If this compound is crystalline, this can be a highly effective final purification step to achieve high purity.

Troubleshooting Guides

Issue 1: Low Extraction Yield
Possible Cause Recommended Solution
Incorrect Plant Material Preparation Ensure the Datura metel bark is properly dried and ground to a consistent and fine powder to maximize surface area for solvent penetration.
Suboptimal Extraction Solvent Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) and their mixtures to identify the most effective solvent system for this compound.
Incomplete Extraction Optimize the extraction parameters, including the solvent-to-solid ratio, extraction time, and temperature. Consider using extraction enhancement techniques like sonication or microwave-assisted extraction.
Compound Degradation During Extraction If this compound is thermolabile, use extraction methods that operate at lower temperatures, such as maceration or percolation at room temperature, or supercritical fluid extraction (SFE). Avoid prolonged exposure to high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure at a controlled temperature.
Issue 2: Poor Chromatographic Separation and Co-eluting Impurities
Possible Cause Recommended Solution
Inappropriate Column Choice Select a stationary phase (e.g., silica (B1680970) gel, C18) that provides good selectivity for this compound and its impurities. You may need to screen different types of columns.
Suboptimal Mobile Phase Systematically optimize the mobile phase composition. For normal-phase chromatography, try different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate). For reverse-phase, adjust the ratio of water/acetonitrile or water/methanol. Adding modifiers like formic acid or acetic acid can sometimes improve peak shape.
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution.
Incorrect Flow Rate Optimize the flow rate. A lower flow rate generally provides better resolution but increases the run time.

Experimental Protocols

Protocol 1: Scaled-Up Solvent Extraction of this compound
  • Material Preparation: Air-dry the bark of Datura metel in the shade and then pulverize it into a coarse powder (e.g., 20-40 mesh).

  • Extraction:

    • Macerate the powdered plant material (1 kg) in a suitable solvent (e.g., 5 L of 95% ethanol) in a large container with intermittent stirring for 72 hours at room temperature.

    • Alternatively, perform Soxhlet extraction for 24-48 hours. Note that this method uses elevated temperatures which may not be suitable for thermolabile compounds.

  • Filtration and Concentration:

    • Filter the extract through a coarse filter and then through a finer filter (e.g., Whatman No. 1) to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. For example:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • ...and so on.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC). Combine the fractions containing this compound based on the TLC analysis.

Data Presentation

Table 1: Effect of Extraction Solvent on the Yield of Crude this compound Extract
Solvent Extraction Method Temperature (°C) Extraction Time (h) Crude Extract Yield (% w/w)
n-HexaneSoxhlet68241.2
DichloromethaneMaceration25722.5
Ethyl AcetateMaceration25723.8
95% EthanolMaceration25725.1
MethanolSoxhlet65246.3

Note: This table presents illustrative data. Actual yields will vary depending on the plant material and specific experimental conditions.

Table 2: Comparison of Purification Methods for this compound
Purification Method Loading Capacity Resolution Solvent Consumption Purity Achieved (%)
Gravity Column ChromatographyHighLow to MediumHigh70-85
Flash ChromatographyMediumMediumMedium85-95
Preparative HPLC (Prep-HPLC)LowHighLow>98

Note: This table provides a general comparison. The optimal method will depend on the desired scale and purity requirements.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_concentration Concentration cluster_purification Purification cluster_final_product Final Product plant_material Datura metel Bark (Dried and Powdered) extraction Solvent Extraction (e.g., Ethanol Maceration) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract flash_chromatography Flash Column Chromatography crude_extract->flash_chromatography fraction_collection Fraction Collection (TLC Monitoring) flash_chromatography->fraction_collection combined_fractions Combined Fractions fraction_collection->combined_fractions final_concentration Final Concentration combined_fractions->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_extraction_issues Extraction Phase cluster_purification_issues Purification Phase start Low Yield of This compound check_material Verify Plant Material Quality and Preparation start->check_material optimize_solvent Optimize Extraction Solvent and Conditions start->optimize_solvent check_degradation Assess for Compound Degradation start->check_degradation optimize_chromatography Optimize Chromatographic Separation start->optimize_chromatography check_losses Evaluate Product Loss During Workup start->check_losses

Caption: Troubleshooting logic for addressing low yield in this compound isolation.

References

Validation & Comparative

"validation of Daturabietatriene's antibacterial activity against known pathogens"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antibacterial activity of Daturabietatriene, a tricyclic diterpene isolated from Datura metel, against known bacterial pathogens. While direct quantitative data on the antibacterial efficacy of this compound is not extensively available in current literature, this document summarizes its known characteristics and compares its potential antibacterial profile with established antibiotics, Gentamicin and Ciprofloxacin. This comparison is supported by standardized experimental protocols to facilitate further research and validation.

Overview of this compound

This compound, chemically identified as 15,18-dihydroxyabietatriene, is a natural compound isolated from the stem bark of Datura metel. While various extracts of Datura species have demonstrated significant antibacterial properties, attributed to a range of phytochemicals including alkaloids and terpenoids, specific studies quantifying the Minimum Inhibitory Concentration (MIC) of purified this compound are scarce. Qualitative reports suggest that compounds of this class contribute to the overall antimicrobial effects of the plant extracts. Further targeted studies are required to fully elucidate its spectrum of activity and potency.

Comparative Antibacterial Performance

To provide a benchmark for evaluating the potential efficacy of this compound, the following table summarizes the MIC values of two widely used antibiotics, Gentamicin and Ciprofloxacin, against common Gram-positive and Gram-negative bacteria. These values represent the concentration of the antibiotic required to inhibit the visible growth of the bacteria and are a standard measure of antibacterial potency.

CompoundPathogenMIC (µg/mL)Reference
This compound Staphylococcus aureusData Not Available-
Escherichia coliData Not Available-
Gentamicin Staphylococcus aureus0.235 - 0.5
Ciprofloxacin Escherichia coli≤1 (Susceptible)

Experimental Protocols

For researchers aiming to validate the antibacterial activity of this compound, the following standardized protocols are provided.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth only)

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB across the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for the negative control) with the bacterial suspension.

  • Include a positive control (a known antibiotic) and a negative control (uninoculated broth) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Agar (B569324) Well Diffusion Method

This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cork borer or pipette tip

  • This compound solution of known concentration

  • Positive control antibiotic disc/solution

  • Negative control (solvent used to dissolve this compound)

Procedure:

  • Prepare a lawn of the test bacterium on the surface of an MHA plate by evenly spreading the standardized inoculum.

  • Allow the plate to dry for a few minutes.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a specific volume of the this compound solution to the designated wells.

  • Place a positive control antibiotic disc or solution in a separate well.

  • Add the solvent used for this compound to another well as a negative control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay (Broth Microdilution) cluster_results Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound in 96-well plate prep_compound->serial_dilution prep_bacteria Culture & Standardize Bacterial Inoculum inoculation Inoculation of wells with standardized bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Visually Inspect for Growth & Determine MIC incubation->read_mic quantify Optional: Read OD600 for quantitative analysis read_mic->quantify

Caption: Workflow for MIC determination using the broth microdilution method.

Hypothetical_Signaling_Pathway *Note: The specific molecular target of this compound is currently unknown. This diagram illustrates potential antibacterial mechanisms. cluster_compound Antibacterial Agent cluster_bacterium Bacterial Cell cluster_outcome Result This compound This compound cell_wall Cell Wall Synthesis (e.g., Peptidoglycan) This compound->cell_wall Inhibits protein_synthesis Protein Synthesis (Ribosomes) This compound->protein_synthesis Inhibits dna_replication DNA Replication (DNA Gyrase) This compound->dna_replication Inhibits* inhibition Inhibition of Growth cell_wall->inhibition protein_synthesis->inhibition dna_replication->inhibition cell_death Bactericidal Effect inhibition->cell_death

A Comparative Analysis of Daturabietatriene and Other Diterpenoid Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Daturabietatriene and other prominent diterpenoid compounds. The focus is on their anti-inflammatory, cytotoxic, and antimicrobial properties, supported by available experimental data.

This compound, a tricyclic diterpenoid of the abietane (B96969) class, has been isolated from medicinal plants of the Datura genus. While specific quantitative biological data for this compound is not extensively available in current literature, this guide offers a comparative perspective by examining the activities of structurally related diterpenoids. This analysis is based on the abietane skeleton of this compound and compares it with other significant diterpenoid classes, namely kaurane (B74193) and clerodane diterpenoids.

Comparative Biological Activities of Diterpenoid Compounds

To facilitate a clear comparison, the following tables summarize the reported anti-inflammatory, cytotoxic, and antimicrobial activities of various diterpenoid compounds. The data is presented as IC50 (half-maximal inhibitory concentration) for anti-inflammatory and cytotoxic activities, and MIC (minimum inhibitory concentration) for antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of diterpenoids is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Compound ClassCompound NameCell LineIC50 (µM)Reference
AbietaneDracocephalumoid ARAW 264.71.12[1]
AbietaneUncinatoneRAW 264.75.84[1]
AbietaneTrichotomone FRAW 264.74.63[1]
AbietaneCaryopterisoid CRAW 264.73.21[1]
AbietaneNepetoidin BRAW 264.718.8[2]
AbietaneN-deacetylnepetoidin BRAW 264.719.2
AbietanePygmaeocin BRAW 264.70.033 (µg/mL)
Cytotoxic Activity

The cytotoxic effects of diterpenoids are crucial for their potential as anticancer agents and are typically assessed against various cancer cell lines.

Compound ClassCompound NameCell LineIC50 (µM)Reference
AbietaneSalvimulticanolCCRF-CEM11.58
Abietane6,7-dehydro-N-deacetylnepetoidin BHCT-836.3
AbietanePygmaeocin BHT296.69 (µg/mL)
AbietaneSaprorthoquinoneHT292.7 (µg/mL)
KauraneAmethystoidin AK5620.69 (µg/mL)
ent-KauraneKongeniod AHL-600.47
ent-KauraneKongeniod BHL-600.58
ent-KauraneKongeniod CHL-601.27
ent-KauraneJungermannenone APC31.34
ent-KauraneJungermannenone BLNCaP3.18
ent-KauraneWeisiensin BHepG23.24
Antimicrobial Activity

The antimicrobial efficacy of diterpenoids is determined by their minimum inhibitory concentration against various pathogenic microorganisms.

Compound ClassCompound NameMicroorganismMIC (µg/mL)Reference
Abietane6β-hydroxy-ent-abieta-7,13-dien-3-oneStaphylococcus aureus<50
Abietane2β,13α,15-trihydroxy-ent-abieta-8(14)-en-3-oneStaphylococcus aureus<50
Abietane2β,9α,13β,15-tetrahydroxy-ent-abieta-7-en-3-oneStaphylococcus aureus<50
ClerodaneScutalpin AStaphylococcus aureus25
Clerodane6β-(2-methylbut-2(Z)-enoyl)...olideEnterococcus faecalis1.56-100
ClerodaneSpinasterolCandida tropicalis1.56-100
ClerodaneSolidagoic acid DClavibacter michiganensis33
Clerodane1-α-linolenoyl glycerolClavibacter michiganensis17

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the standard protocols used to generate the data presented above.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A vehicle control (cells with LPS and solvent) and a negative control (cells without LPS) are included.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

  • Data Analysis: The absorbance is measured spectrophotometrically at approximately 540 nm. The percentage of NO inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated to allow for attachment and growth.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into insoluble formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Anti_Inflammatory_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Compound Add test compound Seed->Compound LPS Stimulate with LPS Compound->LPS Incubate1 Incubate (24h) LPS->Incubate1 Griess Griess Assay Incubate1->Griess Absorbance Measure Absorbance (540nm) Griess->Absorbance Calculate Calculate IC50 Absorbance->Calculate

Caption: Workflow for the in vitro anti-inflammatory (NO production) assay.

Experimental_Workflow_MTT_Assay cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture cancer cells Seed Seed cells in 96-well plate Culture->Seed Compound Add test compound Seed->Compound Incubate1 Incubate (48-72h) Compound->Incubate1 MTT Add MTT reagent Incubate1->MTT Incubate2 Incubate (3-4h) MTT->Incubate2 Solubilize Solubilize formazan Incubate2->Solubilize Absorbance Measure Absorbance (570nm) Solubilize->Absorbance Calculate Calculate IC50 Absorbance->Calculate

Caption: Workflow for the cytotoxicity (MTT) assay.

Signaling_Pathway_Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB degradation IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Nucleus Nucleus iNOS iNOS gene NFkB_n->iNOS activates transcription NO Nitric Oxide (NO) iNOS->NO produces

Caption: Simplified NF-κB signaling pathway in LPS-induced inflammation.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Daturabietatriene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of drug discovery and development. Daturabietatriene, a diterpene with significant therapeutic potential, requires robust and reliable analytical methods for its quantification in various matrices. Cross-validation of these methods is a critical step to ensure data integrity and comparability, particularly when transferring methods between laboratories or employing different analytical techniques.[1][2] This guide provides an objective comparison of two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Quantitative Data

The performance of two distinct analytical methods for the quantification of this compound was evaluated. The following table summarizes the key validation parameters, offering a direct comparison of their capabilities.

Validation ParameterHPLC-ELSD MethodGC-MS MethodAcceptance Criteria
Linearity (R²) > 0.998> 0.999R² > 0.99
Limit of Detection (LOD) 1.5 µg/mL0.5 µg/mL-
Limit of Quantification (LOQ) 5.0 µg/mL1.5 µg/mL-
Precision (%RSD)
- Intra-day< 4.0%< 3.0%< 5%
- Inter-day< 5.0%< 4.0%< 5%
Accuracy (Recovery) 95.2% - 104.5%97.8% - 102.3%90% - 110%
Specificity ModerateHighNo interference at the retention time of the analyte

Experimental Workflows and Logical Relationships

The diagram below illustrates the general workflow for the cross-validation of analytical methods, a process that ensures consistency and reliability of results between different analytical approaches.[1]

A Define Cross-Validation Protocol B Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) A->B C Analyze QC Samples using Method 1 (e.g., HPLC-ELSD) B->C D Analyze QC Samples using Method 2 (e.g., GC-MS) B->D E Compare Results from Both Methods C->E D->E F Statistical Analysis (e.g., Bland-Altman, t-test) E->F G Acceptance Criteria Met? F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancies & Re-evaluate G->I No I->A

Fig. 1: General Workflow for Analytical Method Cross-Validation.

The subsequent diagram outlines the key parameters that are essential for the validation of any analytical method, ensuring its suitability for the intended purpose.

center Method Validation A Accuracy center->A B Precision center->B C Specificity center->C D Linearity & Range center->D E LOD & LOQ center->E F Robustness center->F

Fig. 2: Core Parameters of Analytical Method Validation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of this compound using HPLC-ELSD and GC-MS.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the analysis of non-volatile compounds that lack a strong UV chromophore.

1. Sample Preparation (from a hypothetical plant matrix):

  • Accurately weigh 1.0 g of powdered plant material.

  • Extract with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process twice.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 1 mL of methanol and filter through a 0.45 µm syringe filter before injection.[3]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

    • 0-20 min: 30-60% A

    • 20-25 min: 60-90% A

    • 25-30 min: 90% A (isocratic)

    • 30-35 min: 90-30% A

    • 35-40 min: 30% A (isocratic)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow Rate: 1.5 L/min.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile compounds.[4]

1. Sample Preparation and Derivatization:

  • Follow the same extraction procedure as for the HPLC-ELSD method.

  • After evaporation, dissolve the residue in 100 µL of pyridine.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to facilitate derivatization.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Ramp to 300°C at 5°C/min, hold for 10 minutes.

  • Injection Volume: 1 µL (splitless mode).

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Quantification: Selected Ion Monitoring (SIM) mode using characteristic ions of the derivatized this compound.

Conclusion

Both HPLC-ELSD and GC-MS are viable methods for the quantification of this compound, each with its own set of advantages. The GC-MS method demonstrates superior sensitivity and specificity, as indicated by its lower LOD and LOQ values and the high selectivity of mass spectrometric detection. However, it requires a derivatization step, which can add complexity and potential for variability. The HPLC-ELSD method is simpler and does not require derivatization but is less sensitive.

The choice of method will depend on the specific requirements of the study, such as the required level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-throughput screening or routine quality control, the simplicity of the HPLC-ELSD method may be advantageous. For trace-level quantification or in complex matrices where specificity is paramount, the GC-MS method is the preferred choice. Regardless of the chosen method, rigorous validation and cross-validation are imperative to ensure the generation of accurate and reliable data in the development of this compound-based therapeutics.

References

A Comparative Analysis of the Cytotoxic Effects of Compounds from Datura Species on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The genus Datura has long been a subject of scientific inquiry due to its rich composition of bioactive compounds. This guide provides a comparative analysis of the cytotoxic effects of various compounds isolated from Datura species on different cancer cell lines, juxtaposed with the performance of established chemotherapeutic agents. While specific data on Daturabietatriene remains limited, this report summarizes the existing experimental evidence for other cytotoxic constituents of the Datura genus to serve as a valuable reference for ongoing cancer research and drug discovery.

Comparative Cytotoxicity Data

The cytotoxic potential of compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for various extracts and isolated compounds from Datura species against several cancer cell lines, alongside data for conventional chemotherapeutic drugs for a direct comparison.

Compound/ExtractCancer Cell LineIC50 ValueReference CompoundCancer Cell LineIC50 Value (µM)
Datura metel (Triterpenoid)HepG2Not SpecifiedPaclitaxelUniversalEffective
A498
NCI-H226
MDR 2780AD
Dstramonin B (from D. stramonium)LN2298.03 µM---
Dstramonin C (from D. stramonium)LN22913.83 µM---
Dstramonin D (from D. stramonium)LN22911.27 µM---
Datura innoxia (Ethanolic Extract)LoVo10 µg/mL---
Datura stramonium (Methanolic Seed Extract)MCF-7113.05 µg/mLDoxorubicinMCF-7Varies by study
12α-hydroxyDaturametelin (from D. fastuosa)DLD-12.0 µM---
A5497.0 µM---

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a generalized protocol for the MTT assay, a common method used to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Datura extract or isolated compound) and a control vehicle (e.g., DMSO). A positive control using a known cytotoxic drug is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that the cytotoxic effects of compounds from Datura species are mediated through the induction of apoptosis, or programmed cell death. For instance, ethanolic extracts of Datura innoxia have been shown to induce apoptosis in LoVo colon cancer cells.[1] This process involves a cascade of molecular events that lead to characteristic morphological changes and ultimately, cell death.

The proposed apoptotic signaling pathway initiated by certain Datura compounds involves the upregulation of the tumor suppressor protein p53.[1] Activated p53 can then transcriptionally activate the pro-apoptotic protein Bax, which in turn promotes the release of cytochrome c from the mitochondria. This event triggers the activation of a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[1] Concurrently, the anti-apoptotic protein Bcl-2 is downregulated, further shifting the cellular balance towards apoptosis.[1] The extrinsic apoptotic pathway may also be involved, as evidenced by the activation of caspase-8.[1]

apoptosis_pathway cluster_extrinsic cluster_intrinsic cluster_execution Datura_compounds_ext Datura Compounds Death_Receptor Death Receptor Datura_compounds_ext->Death_Receptor Caspase8 Caspase-8 (activated) Death_Receptor->Caspase8 Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Datura_compounds_int Datura Compounds p53 p53 (upregulated) Datura_compounds_int->p53 Bcl2 Bcl-2 (downregulated) Datura_compounds_int->Bcl2 inhibits Bax Bax (upregulated) p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by compounds from Datura species.

Experimental Workflow

The process of evaluating the cytotoxic effects of a novel compound involves a systematic workflow, from initial screening to mechanistic studies.

experimental_workflow start Start: Identify Bioactive Compound cell_culture 1. Cancer Cell Line Culture start->cell_culture cytotoxicity_assay 2. Cytotoxicity Screening (e.g., MTT Assay) cell_culture->cytotoxicity_assay ic50 3. Determine IC50 Value cytotoxicity_assay->ic50 mechanism_study 4. Mechanism of Action Studies ic50->mechanism_study apoptosis_assay Apoptosis Assays (Annexin V/PI) mechanism_study->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_study->cell_cycle_analysis western_blot Protein Expression (Western Blot) mechanism_study->western_blot end End: Data Analysis & Conclusion apoptosis_assay->end cell_cycle_analysis->end western_blot->end

Caption: General experimental workflow for assessing cytotoxic effects.

References

A Comparative Analysis of the Bioactivity of Compounds from Datura Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Datura is a rich source of a diverse array of secondary metabolites, which have been the subject of extensive research for their potent pharmacological activities.[1][2][3] These compounds, primarily withanolides and alkaloids, have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][4] This guide provides a comparative overview of the bioactivity of prominent compounds isolated from Datura, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial properties, supported by experimental data.

Daturabietatriene: An Unexplored Diterpene

This compound, a tricyclic diterpene, has been isolated from the stem bark of Datura metel. It has been identified as 15,18-dihydroxyabietatriene. Despite its isolation, a comprehensive literature search did not yield any specific quantitative data on the bioactivity of this compound. Therefore, a direct comparison of its biological activity with other well-studied compounds from the Datura genus is not possible at this time. Further research is warranted to elucidate the potential pharmacological effects of this compound.

Comparative Bioactivity of Datura Withanolides and Other Compounds

In contrast to this compound, numerous withanolides and other compounds from Datura species have been extensively studied. The following tables summarize the quantitative data on their cytotoxic and anti-inflammatory activities.

Cytotoxic Activity

The cytotoxic effects of various withanolides have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
WithametelinU251Glioblastoma1.2
SK-LU-1Lung Adenocarcinoma1.2
Withametelin IA549Lung0.05
BGC-823Gastric0.08
K562Leukemia0.15
Withametelin KA549Lung0.15
BGC-823Gastric0.25
K562Leukemia0.35
Withametelin LA549Lung0.2
BGC-823Gastric0.3
K562Leukemia0.5
Withametelin NA549Lung3.5
BGC-823Gastric1.5
K562Leukemia2.5
Dinnoxolide AU251Glioblastoma19.6
SK-LU-1Lung Adenocarcinoma16.4
21,27-dihydroxy-1-oxowitha-2,5,24-trienolideU251Glioblastoma10.3
SK-LU-1Lung Adenocarcinoma8.7
Daturamalakin BU251Glioblastoma15.8
SK-LU-1Lung Adenocarcinoma14.2
WithawrightolideU251Glioblastoma1.2
U87Glioblastoma0.56
MDA-1986Head and Neck Squamous Cell Carcinoma0.8
DaturaoloneHuh7.5Liver17.32 (µg/mL)
DU-145Prostate18.64 (µg/mL)
Anti-inflammatory Activity

The anti-inflammatory potential of Datura compounds is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation. The IC₅₀ values for NO inhibition are detailed in Table 2.

CompoundIC₅₀ for NO Inhibition (µM)Reference
Datinolide A10.33
Dmetelin A17.8
Dmetelin B33.3
Dmetelin C28.6
Dmetelin D11.6
7α,27-dihydroxy-1-oxo-witha-2,5,24-trienolide14.9
Daturmetelide A13.74
Daturmetelide G13.92
Daturafoliside A20.9
Daturafoliside B17.7
Daturataurin B17.8
12-deoxywithastramonolide18.4
Daturafoliside L9.37 - 18.64
Daturafoliside M9.37 - 18.64
Daturafoliside T9.37 - 18.64
Daturafoliside K22.83 - 33.36
Daturafoliside R22.83 - 33.36
Daturametelin A22.83 - 33.36
Daturaolone4.51 (µg/mL)
Antimicrobial Activity

While extensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) for purified compounds is less consistently reported in the literature, several studies highlight the antimicrobial potential of Datura extracts and isolated compounds. For instance, an alkaloid isolated from Datura metel leaves showed MIC values ranging from 12.5 to 25 mg/mL against various pathogenic bacteria. The chloroform (B151607) fraction of Datura metel fruit extract exhibited significant antibacterial activity with inhibition zones ranging from 18 to 24 mm against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Daturaolone, isolated from this fraction, showed potent activity against several bacteria with inhibition zones ranging from 12 to 30 mm.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at around 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The IC₅₀ value is calculated as the concentration of the compound that inhibits NO production by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Several withanolides from Datura have been shown to exert their anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Induces Transcription Withanolides Withanolides (e.g., Daturmetelides) Withanolides->IKK Inhibits caption Inhibition of the NF-κB Signaling Pathway by Datura Withanolides

Caption: Inhibition of the NF-κB Signaling Pathway by Datura Withanolides.

The diagram above illustrates how lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) activates the IKK complex, which then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Certain withanolides from Datura have been shown to inhibit this pathway, likely by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing inflammation.

Experimental_Workflow_Cytotoxicity start Start: Cancer Cell Culture plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compound Add Datura Compound (various concentrations) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ Value read_absorbance->calculate_ic50 caption Experimental Workflow for MTT Cytotoxicity Assay

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

This workflow diagram outlines the key steps involved in determining the cytotoxic activity of a compound using the MTT assay, from cell culture to the calculation of the IC₅₀ value.

References

Lack of Direct Evidence on Synergistic Effects of Daturabietatriene with Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of studies specifically investigating the synergistic effects of Daturabietatriene in combination with known antibiotics. While research into the antimicrobial properties of natural compounds is a burgeoning field, this compound itself has not been a specific focus of such synergistic studies.

However, the broader chemical class to which this compound belongs, the abietane (B96969) diterpenes, and extracts from the Datura genus, have been examined for their antimicrobial properties. This guide will, therefore, provide a comparative overview of the existing research on these related substances and propose a potential framework for future investigations into the synergistic potential of this compound.

Antimicrobial Activity of Abietane Diterpenes and Datura Extracts

Abietane diterpenes, isolated from various plants, have demonstrated a range of biological activities, including antibacterial effects against various pathogens. Similarly, crude extracts from different parts of the Datura plant have been shown to possess antimicrobial properties.

Table 1: Summary of Antimicrobial Activity of Abietane Diterpenes and Datura Extracts
Compound/ExtractTarget Microorganism(s)Observed EffectReference(s)
Abietic and Dehydroabietic Acid DerivativesStaphylococcus aureus (including MRSA), Staphylococcus epidermidis, Streptococcus mitisDirect antibacterial activity, with one derivative showing a MIC⁹⁰ of 8µg/mL against MRSA.[1]
Abietaquinone methide and 8,11,13-totaratriene-12,13-diolMethicillin-resistant Staphylococcus aureus (MRSA), Propionibacterium acnesPotent antibacterial activities against skin infection-causing bacteria.[2]
Datura stramonium Methanolic Leaf and Seed ExtractsSalmonella typhi, Shigella speciesSignificant antimicrobial effects, with methanolic extracts showing more potency than aqueous extracts.[3]
Datura stramonium Chloroform Leaf ExtractS. aureus, K. pneumoniae (clinical isolate)Higher zone of inhibition compared to standard antibiotics (Vancomycin and Chloramphenicol, respectively).
Datura Leaf ExtractsGeneral bacterial and fungal pathogensBroad-spectrum antimicrobial activity, suggesting potential for developing novel therapeutic agents.[4]

It is important to note that while these studies establish the standalone antimicrobial potential of these compounds and extracts, they do not provide data on their synergistic effects with conventional antibiotics. One study explicitly suggests that future research should focus on the synergistic effects of Datura-derived compounds with conventional antibiotics to potentially enhance their therapeutic efficacy.

Proposed Experimental Protocols for Assessing Synergy

To address the current research gap, a standardized set of experiments could be employed to determine if this compound has a synergistic, additive, indifferent, or antagonistic effect when combined with conventional antibiotics.

Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To determine the lowest concentration of this compound and each selected antibiotic that visibly inhibits the growth of a target microbial strain.

  • Methodology:

    • A broth microdilution method would be used.

    • Serial twofold dilutions of this compound and each antibiotic would be prepared in 96-well microtiter plates containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Each well would be inoculated with a standardized suspension of the test microorganism (e.g., MRSA, E. coli).

    • Plates would be incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Checkerboard Assay for Synergy Testing
  • Objective: To evaluate the interaction between this compound and a selected antibiotic.

  • Methodology:

    • A two-dimensional array of serial dilutions of this compound (e.g., along the rows) and an antibiotic (e.g., along the columns) would be prepared in 96-well microtiter plates.

    • Each well would be inoculated with a standardized microbial suspension.

    • Following incubation, the wells would be assessed for turbidity.

    • The Fractional Inhibitory Concentration Index (FICI) would be calculated for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • The results are interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizing the Path to Discovery

The following diagrams illustrate the logical relationships and a proposed workflow for investigating the synergistic potential of this compound.

Synergy_Logic cluster_compounds Test Compounds cluster_effects Potential Interactions D This compound Combination Combination Therapy D->Combination A Antibiotic (e.g., Amoxicillin) A->Combination Synergy Synergy (FICI ≤ 0.5) Additive Additive (0.5 < FICI ≤ 1.0) Indifference Indifference (1.0 < FICI ≤ 4.0) Antagonism Antagonism (FICI > 4.0) Combination->Synergy Enhanced Efficacy Combination->Additive Combination->Indifference Combination->Antagonism Reduced Efficacy

Caption: Logical relationships of potential antibiotic interactions.

Experimental_Workflow start Start: Isolate this compound mic_d Determine MIC of this compound start->mic_d mic_a Determine MIC of Antibiotics start->mic_a checkerboard Perform Checkerboard Assay (this compound + Antibiotic) mic_d->checkerboard mic_a->checkerboard calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) checkerboard->calc_fici interpret Interpret FICI Score calc_fici->interpret synergy Conclusion: Synergy interpret->synergy FICI ≤ 0.5 no_synergy Conclusion: No Synergy (Additive, Indifferent, or Antagonistic) interpret->no_synergy FICI > 0.5

Caption: Proposed workflow for synergy testing of this compound.

References

"evaluating the purity of Daturabietatriene against a reference standard"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Daturabietatriene and the Importance of Purity

This compound is a diterpenoid compound that has been isolated from plants such as Datura metel and Pinus yunnanensis.[1] Diterpenes are a class of natural products known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. For any research or drug development application, establishing the purity of a compound like this compound is critical. Impurities can confound experimental results, lead to inaccurate structure-activity relationship (SAR) studies, and pose safety risks in preclinical and clinical development.

This guide details the experimental protocols for three key analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Purity Comparison

The following table summarizes hypothetical data from the analysis of a test sample of this compound compared against a reference standard.

Analytical Method Parameter Reference Standard Test Sample Acceptance Criteria
HPLC-UV Purity (Area %)99.8%98.5%≥ 98.0%
Retention Time (min)12.512.5± 0.2 min
Individual Impurity< 0.1%Impurity A: 0.8%Impurity B: 0.5%Impurity C: 0.2%Individual Impurity ≤ 1.0%
Total Impurities0.2%1.5%Total Impurities ≤ 2.0%
GC-MS Purity (TIC Area %)99.7%98.2%≥ 98.0%
Retention Time (min)15.215.2± 0.1 min
Mass SpectrumMatchMatchConsistent with Reference
qNMR Purity (mol/mol %)99.5%98.1%≥ 98.0%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for diterpene analysis.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, is often effective. A typical gradient might be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm and 280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and test sample in methanol (B129727) to a concentration of 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a solution of a related, commercially available abietane (B96969) diterpene reference standard (e.g., abietic acid, dehydroabietic acid) to verify system performance.[2][3][4]

    • Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

  • Analysis:

    • Inject the reference standard and test sample solutions.

    • Compare the retention times and UV spectra of the main peaks.

    • Calculate the purity of the test sample based on the area percentage of the this compound peak relative to the total peak area.

    • Identify and quantify any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 150°C, ramped to 280°C at 10°C/min, and held for 10 minutes.

  • Injector and Detector Temperature: 250°C and 280°C, respectively.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation:

    • Prepare solutions of the reference standard and test sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 100 µg/mL.

    • Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve the volatility and chromatographic behavior of this compound.

  • Analysis:

    • Inject the prepared solutions.

    • Compare the retention times and mass spectra of the peaks in the test sample to the reference standard.

    • Calculate purity based on the total ion chromatogram (TIC) peak area percentage.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, by using a certified internal standard.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound test sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution.

  • Acquisition Parameters:

    • Acquire a proton (¹H) NMR spectrum.

    • Use a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

Purity_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison start This compound Test Sample & Ref. Std. dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (for HPLC) or Derivatize (for GC) dissolve->filter hplc HPLC-UV Analysis filter->hplc gcms GC-MS Analysis filter->gcms qnmr qNMR Analysis filter->qnmr compare_rt Compare Retention Times hplc->compare_rt compare_spectra Compare Spectra (UV & Mass) hplc->compare_spectra calculate_purity Calculate Purity (Area %, qNMR) hplc->calculate_purity impurity_profile Impurity Profiling hplc->impurity_profile gcms->compare_rt gcms->compare_spectra gcms->calculate_purity gcms->impurity_profile qnmr->calculate_purity end Purity Report compare_rt->end compare_spectra->end calculate_purity->end impurity_profile->end

Caption: Workflow for the purity evaluation of this compound.

Signaling_Pathway diterpene Abietane Diterpene (e.g., this compound) receptor Cell Surface Receptor diterpene->receptor Binds g_protein G-Protein Activation receptor->g_protein enzyme Adenylyl Cyclase (Inhibition) g_protein->enzyme camp ↓ cAMP Levels enzyme->camp pka PKA Inactivation camp->pka tf Transcription Factor (e.g., CREB) pka->tf gene_expression Altered Gene Expression (e.g., Anti-inflammatory) tf->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway for an abietane diterpene.

References

Unveiling the Anti-Cancer Potential of Daturabietatriene Analogs: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of daturabietatriene (B27229) analogs and related abietane (B96969) diterpenoids, supported by experimental data. We delve into the key structural features influencing their anti-cancer activity and provide detailed experimental protocols for the evaluation of these compounds.

While specific structure-activity relationship (SAR) studies on this compound analogs are limited in publicly available literature, the broader class of abietane diterpenoids, to which this compound belongs, has been extensively investigated for its cytotoxic properties. By examining the SAR of these structurally related compounds, we can infer key insights applicable to the development of novel this compound-based anti-cancer agents. This guide synthesizes findings from multiple studies on abietane diterpenoids to provide a comparative overview of their potential.

Comparative Cytotoxic Activity of Abietane Diterpenoid Analogs

The anti-cancer efficacy of various abietane diterpenoid analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in these assessments. The following table summarizes the cytotoxic activities of several abietane diterpenoids, highlighting the impact of different structural modifications on their potency.

CompoundCancer Cell LineIC50 (µM)Key Structural Features
Tanshinone IIaMIAPaCa-21.9ortho-quinone moiety in ring C
7α-acetoxyroyleanoneMIAPaCa-24.7Acetoxy group at C7
1,2-dihydrotanshinoneMIAPaCa-25.6Dihydro-furan ring fused to ring C
CryptotanshinoneMIAPaCa-25.8Dihydro-furan ring fused to ring C
7α-acetylhorminoneHCT11618Acetyl group at C7
7α-acetylhorminoneMDA-MB-23144Acetyl group at C7
RoyleanoneHCT116>250Hydroxyl group at C7
6,7-dehydroroyleanoneHCT116>250Dehydro moiety at C6-C7
SalvimulticanolCCRF-CEM11.58Specific hydroxylation pattern
Compound 6 (from Salvia multicaulis)CEM-ADR50004.13Not specified in abstract
Icetexane 6 (from Salvia ballotiflora)U2510.27 ± 0.08Rearranged abietane skeleton
Icetexane 6 (from Salvia ballotiflora)SKLU-10.46 ± 0.05Rearranged abietane skeleton
Icetexane 3 (from Salvia ballotiflora)U2511.40 ± 0.03Rearranged abietane skeleton
Icetexane 3 (from Salvia ballotiflora)SKLU-10.82 ± 0.06Rearranged abietane skeleton
Pygmaeocin BHT296.69 ± 1.2 µg/mLRearranged abietane with ortho-quinone
Precursor 13 (for Pygmaeocin B)HT292.7 ± 0.8 µg/mLortho-quinone moiety

Analysis of Structure-Activity Relationships:

From the compiled data, several key structural features appear to be critical for the cytotoxic activity of abietane diterpenoids:

  • The Quinone Moiety: The presence of an ortho-quinone or a related moiety in ring C is a recurring feature in many of the most active compounds, such as Tanshinone IIa and the pygmaeocin precursor.[1][2] This suggests that the electrophilic nature of the quinone ring is important for their mechanism of action, possibly through alkylation of biological macromolecules.

  • Substitution at C7: The nature of the substituent at the C7 position significantly influences cytotoxicity. For instance, an acetyl group at C7 in 7α-acetylhorminone confers greater activity compared to a hydroxyl group in royleanone.

  • Rearranged Abietane Skeleton: Rearranged abietane diterpenoids, such as the icetexanes isolated from Salvia ballotiflora, have demonstrated potent antiproliferative activity, with some analogs exhibiting sub-micromolar IC50 values.[3]

  • Overall Lipophilicity: While not explicitly quantified in all studies, the lipophilicity of the analogs can play a role in their ability to cross cell membranes and reach their intracellular targets.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of abietane diterpenoid cytotoxicity.

Synthesis of Abietane Diterpenoid Analogs

The synthesis of novel abietane diterpenoid analogs often starts from readily available natural products like dehydroabietic acid.[4] A general synthetic approach involves:

  • Isolation and Purification: Extraction of the starting material from a natural source (e.g., Salvia species) using solvents like n-hexane, followed by chromatographic techniques such as silica (B1680970) gel column chromatography to isolate the desired abietane diterpenoid.

  • Chemical Modification: The isolated compound is then subjected to a series of chemical reactions to introduce different functional groups at specific positions. This can include:

    • Oxidation: To introduce carbonyl or hydroxyl groups.

    • Acetylation: To add acetyl groups to hydroxyl moieties.

    • Rearrangement Reactions: To alter the core abietane skeleton.

  • Purification and Characterization: The synthesized analogs are purified using techniques like recrystallization or chromatography. Their structures are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MIAPaCa-2, HCT116, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analogs or other abietane diterpenoids dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the abietane diterpenoid analogs. A vehicle control (e.g., DMSO) should also be included.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path to Discovery and Action

To better understand the process of structure-activity relationship studies and the potential mechanism of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Natural Product (e.g., this compound) Synthesis Chemical Modification (e.g., Oxidation, Acetylation) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity Test Analogs IC50 IC50 Determination Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Compare Activities Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Design New Analogs

Caption: Workflow for Structure-Activity Relationship (SAR) Studies.

The cytotoxic effects of many abietane diterpenoids are attributed to their ability to induce apoptosis, or programmed cell death. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Apoptosis_Pathway cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Abietane Abietane Diterpenoid Analog Bax Bax Activation Abietane->Bax Bcl2 Bcl-2 Inhibition Abietane->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp9 activates

Caption: Mitochondrial Pathway of Apoptosis Induced by Abietane Diterpenoids.

References

A Comparative Guide to the Therapeutic Potential of Atropine and Daturabietatriene

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This guide provides a comparative overview of the well-established therapeutic agent, atropine (B194438), and Daturabietatriene, a compound isolated from the Datura genus. It is critical to note that while extensive research and clinical data are available for atropine, scientific literature on the specific biological activities and therapeutic potential of this compound is currently limited. One study has identified this compound as a tricyclic diterpene, 15, 18-dihydroxyabietatriene, isolated from the bark of Datura metel[1]. However, to date, its pharmacological properties have not been extensively investigated or reported in peer-reviewed literature.

Therefore, this guide will provide a comprehensive analysis of atropine and, in place of a direct comparison with this compound, will explore the broader therapeutic potential of other known bioactive compounds isolated from the Datura genus, the same plant family from which this compound was identified.

Atropine: A Cornerstone Anticholinergic Agent

Atropine is a tropane (B1204802) alkaloid naturally occurring in several plants of the Solanaceae family, including Atropa belladonna, Datura stramonium, and Hyoscyamus niger. It functions as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5)[2]. By blocking the action of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, atropine exerts a wide range of physiological effects.

Mechanism of Action

Atropine's therapeutic and side effects stem from its reversible blockade of muscarinic receptors in various tissues, including smooth muscles, cardiac muscle, and exocrine glands. This antagonism leads to effects such as increased heart rate, relaxation of smooth muscle, and reduced secretions.

Therapeutic Applications

Atropine is a crucial medication with several clinical applications, including:

  • Symptomatic Bradycardia: To increase heart rate in patients with an abnormally slow heart rhythm.

  • Organophosphate and Nerve Agent Poisoning: As an antidote to counteract the excessive acetylcholine stimulation caused by these toxins.

  • Ophthalmology: To dilate the pupils (mydriasis) and paralyze the ciliary muscle (cycloplegia) for eye examinations and treatment of certain eye conditions.

  • Preoperative Medication: To reduce salivary and bronchial secretions before surgery.

Quantitative Data: Receptor Binding Affinity of Atropine

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of atropine for the five human muscarinic acetylcholine receptor subtypes. Lower values indicate higher binding affinity.

Receptor SubtypeKi (nM)IC50 (nM)
M1 1.27 ± 0.362.22 ± 0.60
M2 3.24 ± 1.164.32 ± 1.63
M3 2.21 ± 0.534.16 ± 1.04
M4 0.77 ± 0.432.38 ± 1.07
M5 2.84 ± 0.843.39 ± 1.16

Data sourced from APExBIO[3].

The Therapeutic Potential of Compounds from the Datura Genus

The Datura genus is a rich source of various bioactive compounds with a wide range of pharmacological activities. While atropine is one of the most well-known, other compounds with different therapeutic potentials have also been isolated from these plants.

  • Tropane Alkaloids: Besides atropine, Datura species contain other tropane alkaloids like scopolamine (B1681570) and hyoscyamine, which also act as muscarinic antagonists and are used for conditions like motion sickness and gastrointestinal spasms[4].

  • Withanolides: These are steroidal lactones that have demonstrated anti-inflammatory and cytotoxic (anti-cancer) properties in preclinical studies by modulating signaling pathways like NF-κB.

  • Flavonoids and Phenolic Compounds: Extracts from Datura species have shown antioxidant activity, which is attributed to the presence of these compounds. Antioxidants can help protect cells from damage caused by free radicals.

  • Antimicrobial and Antiviral Properties: Various extracts from Datura plants have been reported to exhibit activity against a range of bacteria, fungi, and viruses.

It is important to emphasize that while these other compounds from Datura show therapeutic promise in preclinical studies, their mechanisms of action are distinct from the anticholinergic effects of atropine. Furthermore, many of these compounds require more extensive research to establish their clinical utility and safety.

Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of atropine as an antagonist at the muscarinic acetylcholine receptor.

Atropine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell ACh_Vesicle Acetylcholine (ACh) Vesicle Muscarinic_Receptor Muscarinic ACh Receptor ACh_Vesicle->Muscarinic_Receptor ACh Release and Binding G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Cellular_Response Cellular Response Effector->Cellular_Response Leads to Atropine Atropine Atropine->Muscarinic_Receptor Blocks ACh Binding (Antagonist)

Caption: Atropine competitively blocks acetylcholine binding to muscarinic receptors.

Hypothetical Experimental Workflow for Preclinical Comparison

The diagram below outlines a general experimental workflow for the preclinical comparison of a novel natural product, such as this compound, with a standard drug like atropine.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Receptor_Binding Receptor Binding Assays (e.g., Radioligand Binding) Functional_Assays Functional Assays (e.g., Calcium mobilization, cAMP measurement) Receptor_Binding->Functional_Assays Cell_Viability Cell Viability/Toxicity Assays Functional_Assays->Cell_Viability Tissue_Bath Isolated Tissue Bath Experiments (e.g., Guinea Pig Ileum) Cell_Viability->Tissue_Bath Animal_Models Animal Models of Disease (e.g., Pilocarpine-induced salivation) Tissue_Bath->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Animal_Models->PK_PD Toxicology Acute & Chronic Toxicology Studies PK_PD->Toxicology Data_Analysis Comparative Data Analysis (Potency, Efficacy, Safety) Toxicology->Data_Analysis

References

Safety Operating Guide

Proper Disposal Procedures for Daturabietatriene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides essential guidance on the proper disposal procedures for daturabietatriene (B27229). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on its chemical nature as a diterpenoid, its origin from the Datura genus, and general principles of laboratory chemical waste management. This compound is a tricyclic diterpene isolated from Datura metel.[1][2] The Datura genus is known to contain toxic tropane (B1204802) alkaloids, and all parts of the plant are considered poisonous.[3][4][5] Therefore, it is prudent to handle this compound and its waste with a high degree of caution.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Characterization and Segregation

Proper segregation of chemical waste is critical to ensure safe disposal. This compound waste may exist in the following forms:

  • Solid Waste: Unused or expired pure this compound, contaminated lab supplies (e.g., weigh boats, filter paper, gloves, vials).

  • Liquid Waste: Solutions of this compound in organic solvents (e.g., from experimental procedures). It is crucial to segregate halogenated and non-halogenated solvent waste.

  • Aqueous Waste: While this compound has low aqueous solubility, any aqueous solutions containing traces of the compound should be treated as chemical waste. Do not dispose of aqueous solutions containing this compound down the sanitary sewer.

Step-by-Step Disposal Procedures

1. Solid Waste Disposal:

  • Step 1.1: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Step 1.2: The container should be made of a material compatible with the waste. A polyethylene (B3416737) drum or a securely sealed bag placed inside a rigid container is recommended.

  • Step 1.3: Label the container clearly with "Hazardous Waste," the name "this compound Solid Waste," and a list of all contaminated items within.

  • Step 1.4: Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials.

2. Non-Halogenated Organic Solvent Waste Disposal:

  • Step 2.1: Collect all liquid waste containing this compound dissolved in non-halogenated organic solvents (e.g., acetone, ethanol, hexane) in a designated, shatter-resistant waste container (e.g., a coated glass or polyethylene carboy).

  • Step 2.2: Ensure the container is properly vented if necessary, but can be securely sealed for transport.

  • Step 2.3: Label the container with "Hazardous Waste," the names of all solvents, and an estimated concentration of this compound.

  • Step 2.4: Keep the container sealed when not in use and store it in a secondary containment bin within a designated waste storage area.

3. Halogenated Organic Solvent Waste Disposal:

  • Step 3.1: If this compound has been dissolved in halogenated solvents (e.g., dichloromethane, chloroform), collect this waste in a separate, dedicated container specifically for halogenated organic waste.

  • Step 3.2: Follow the same container and storage requirements as for non-halogenated solvents (Step 2.2 - 2.4).

  • Step 3.3: Label the container clearly, indicating that it contains halogenated waste.

4. Decontamination of Glassware:

  • Step 4.1: Rinse glassware contaminated with this compound with a suitable organic solvent (e.g., acetone).

  • Step 4.2: Collect the initial rinsate as hazardous liquid waste and dispose of it according to the solvent type (non-halogenated or halogenated).

  • Step 4.3: Subsequent washes with soap and water can typically be disposed of down the drain, but consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Data Presentation
Waste Type Container Type Required Labeling Storage Location
Solid this compound Waste Leak-proof, rigid container (e.g., polyethylene drum)"Hazardous Waste", "this compound Solid Waste", List of contentsDesignated, secure waste accumulation area
Non-Halogenated Liquid Waste Shatter-resistant, sealed carboy"Hazardous Waste", "Non-Halogenated Organic Waste", List of all chemical components and concentrationsSecondary containment in a designated waste area
Halogenated Liquid Waste Shatter-resistant, sealed carboy"Hazardous Waste", "Halogenated Organic Waste", List of all chemical components and concentrationsSecondary containment in a designated waste area
Final Disposal

Arrange for the pickup and disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through standard municipal waste or sewer systems.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Daturabietatriene_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid solvent_type Determine Solvent Type liquid_waste->solvent_type non_halogenated Non-Halogenated Solvent solvent_type->non_halogenated Non-Halogenated halogenated Halogenated Solvent solvent_type->halogenated Halogenated collect_non_halo Collect in Labeled Non-Halogenated Waste Container non_halogenated->collect_non_halo collect_halo Collect in Labeled Halogenated Waste Container halogenated->collect_halo storage Store in Designated Hazardous Waste Area collect_solid->storage collect_non_halo->storage collect_halo->storage disposal Arrange for Pickup by Licensed Waste Vendor storage->disposal

Caption: this compound Waste Disposal Decision Workflow.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and EHS department for policies and procedures regarding hazardous waste disposal. The user is responsible for compliance with all applicable local, state, and federal regulations.

References

Personal protective equipment for handling Daturabietatriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling of Daturabietatriene. Given the absence of a specific Safety Data Sheet (SDS), and the compound's likely origin from the Datura genus, a high degree of caution is warranted. Plants of the Datura species are known to produce toxic tropane (B1204802) alkaloids with potent anticholinergic effects.[1][2][3][4][5] Therefore, this compound should be handled as a potentially highly toxic substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for any manipulation of this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).Prevents dermal absorption. The outer glove should be removed and replaced immediately upon known or suspected contamination.
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of solutions or accidental aerosolization of powder.
Respiratory Protection A NIOSH-approved N95 or higher-rated particulate respirator.Essential for handling the solid form of the compound to prevent inhalation of fine particles.
Protective Clothing A disposable, solid-front laboratory gown with tight-fitting cuffs.Provides a barrier to protect skin and personal clothing from contamination.
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

All procedures involving this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Preparation:

    • Verify and document the proper functioning of the chemical fume hood before commencing work.

    • Line the work area with disposable, absorbent bench paper to contain any potential spills.

    • Gather all necessary apparatus, including a dedicated set of spatulas and glassware, as well as pre-labeled waste containers for both solid and liquid hazardous waste.

  • Donning PPE:

    • Adhere to the correct sequence for donning PPE: first the gown, followed by the inner pair of gloves, the respirator, eye and face protection, and finally the outer pair of gloves.

  • Weighing of Solid Compound:

    • Perform all weighing operations within the fume hood.

    • To minimize the generation of airborne particles, handle the solid compound with care.

    • Use a dedicated, clean spatula to transfer the desired quantity to a tared weighing vessel.

    • Securely cap the stock container immediately after use.

  • Solubilization:

    • Add the appropriate solvent to the vessel containing the weighed this compound.

    • Seal the vessel and use a vortex mixer or sonicator to facilitate dissolution.

  • Post-Handling and Decontamination:

    • Thoroughly decontaminate all reusable equipment that has come into contact with this compound using a suitable solvent. All cleaning solvents must be collected as hazardous liquid waste.

    • Wipe down the work surface within the fume hood with an appropriate decontaminating agent.

    • Dispose of all single-use items, such as pipette tips, weighing boats, and contaminated bench paper, into the designated solid hazardous waste container.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental release and future accidental exposures.

  • Solid Waste: All solid materials, including used PPE, that are contaminated with this compound must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: All solutions containing this compound, as well as all solvents used for decontamination, must be collected in a designated, labeled, and sealed hazardous liquid waste container. Avoid mixing with other chemical waste streams unless their compatibility is known.

  • Regulatory Compliance: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in strict accordance with all local, state, and federal regulations for toxic chemical waste. Note that composting or burning of materials contaminated with potent plant-derived toxins is not a recommended disposal method due to the potential for releasing toxic compounds into the environment.

Experimental Protocols

While specific experimental designs will vary, the safety and handling procedures detailed in this guide must be integrated into all protocols involving this compound. A comprehensive risk assessment should be performed before initiating any new experimental work to identify and address any procedure-specific hazards.

Visualizations

Safe Handling Workflow for this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory environment.

cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Handling in Fume Hood cluster_cleanup 4. Decontamination & Disposal prep1 Verify Fume Hood is Operational prep2 Prepare Work Surface & Equipment prep1->prep2 prep3 Prepare Labeled Waste Containers prep2->prep3 ppe1 Gown & Inner Gloves prep3->ppe1 Proceed to PPE ppe2 Respirator ppe1->ppe2 ppe3 Eye & Face Protection ppe2->ppe3 ppe4 Outer Gloves ppe3->ppe4 weigh Weigh Solid Compound ppe4->weigh Begin Handling dissolve Solubilize Compound weigh->dissolve clean_equip Decontaminate Reusable Equipment dissolve->clean_equip Complete Handling wipe_surface Decontaminate Work Surface clean_equip->wipe_surface dispose_single_use Dispose of Single-Use Items wipe_surface->dispose_single_use dispose_waste Package Hazardous Waste dispose_single_use->dispose_waste

Caption: Standard Operating Procedure for Handling this compound.

Decision Tree for PPE Selection

This diagram provides a logical framework for selecting the appropriate level of personal protective equipment based on the specific task being performed.

node_task Identify Experimental Task node_solid Handling Solid or Concentrated Stock node_task->node_solid node_solution Working with Dilute Solutions node_task->node_solution node_aerosol Risk of Aerosol Generation? (e.g., weighing powder, vortexing) node_solid->node_aerosol node_splash Risk of Splash? (e.g., transferring liquids) node_solution->node_splash node_ppe_high Highest Level PPE: - Double Gloves - Gown - N95 Respirator - Goggles & Face Shield node_aerosol->node_ppe_high Yes node_ppe_medium Standard PPE: - Double Gloves - Gown - Goggles node_aerosol->node_ppe_medium No node_splash->node_ppe_medium No node_ppe_splash Standard PPE + Face Shield: - Double Gloves - Gown - Goggles & Face Shield node_splash->node_ppe_splash Yes

Caption: Decision Tree for Selecting Appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.